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  • Product: 6,7-Dimethoxy-4-(methylthio)cinnoline
  • CAS: 6937-71-9

Core Science & Biosynthesis

Foundational

Comprehensive Safety and Application Whitepaper: 6,7-Dimethoxy-4-(methylthio)cinnoline (CAS 6937-71-9)

Executive Summary In the landscape of modern medicinal chemistry, the cinnoline (1,2-benzodiazine) heterocycle has emerged as a privileged scaffold, acting as a critical bioisostere to the more traditional quinazoline an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the cinnoline (1,2-benzodiazine) heterocycle has emerged as a privileged scaffold, acting as a critical bioisostere to the more traditional quinazoline and quinoline cores. 6,7-Dimethoxy-4-(methylthio)cinnoline (CAS 6937-71-9) is a highly specialized, reactive intermediate utilized in the synthesis of advanced receptor tyrosine kinase (RTK) and phosphodiesterase (PDE) inhibitors.

This whitepaper transcends a traditional Safety Data Sheet (SDS). It synthesizes the physicochemical hazards of CAS 6937-71-9 with its mechanistic utility, providing drug development professionals with a self-validating guide to safely handling, storing, and deploying this molecule in nucleophilic aromatic substitution (SNAr) workflows.

Chemical Identity & Physicochemical Data

To effectively handle and utilize this intermediate, its physical parameters must be understood. The electron-donating methoxy groups at C6 and C7, combined with the electron-withdrawing nature of the diaza core, create a highly polarized molecule.

PropertyValue / Description
Chemical Name 6,7-Dimethoxy-4-(methylthio)cinnoline
CAS Registry Number 6937-71-9
Molecular Formula C11H12N2O2S
Molecular Weight 236.29 g/mol
Physical Appearance Off-white to pale yellow crystalline powder
Solubility Profile Soluble in DMF, DMSO, DCM; Insoluble in H2O
Reactivity Center C4 (Electrophilic ipso-carbon)
Leaving Group Methylthio (-SCH3)

Advanced Hazard Assessment & Toxicological Causality

Standard SDS documentation often lists hazards without explaining the underlying chemical etiology. Understanding why CAS 6937-71-9 is hazardous is critical for designing robust safety protocols.

Mechanistic Toxicology (GHS Classification)
  • Skin Irritation (Category 2, H315) & Eye Irritation (Category 2, H319): The C4 position of the cinnoline ring is highly electron-deficient due to the adjacent nitrogen atoms and the leaving-group potential of the methylthio moiety. This renders the molecule a potent electrophile. Upon contact with biological tissues, it can undergo spontaneous SNAr reactions with endogenous nucleophiles (e.g., cysteine thiols or lysine amines in epidermal/ocular proteins), leading to covalent modification, protein denaturation, and subsequent inflammatory irritation.

  • Respiratory Irritation (Category 3, H335): Inhalation of the fine powder exposes the mucosal membranes to the same electrophilic stress, triggering acute respiratory irritation.

First Aid & Emergency Response Causality
  • Skin/Eye Contact: Immediate and prolonged flushing with water (15+ minutes) is required. Causality: Water acts as a competing, albeit weak, nucleophile and physically dilutes the localized concentration of the electrophile before irreversible protein adduction occurs.

  • Inhalation: Move to fresh air. If pulmonary edema is suspected, administer oxygen. Causality: The compound can deplete local glutathione levels in the lungs; supportive oxygen therapy mitigates the resulting oxidative stress.

Safe Handling, Storage, & Stability Protocols

Storage Conditions & Degradation Pathways

CAS 6937-71-9 must be stored at 2–8°C under an inert atmosphere (Argon or Nitrogen) , protected from light.

  • The Causality of Degradation: The methylthio ether is susceptible to slow oxidation by atmospheric oxygen, converting it into a sulfoxide or sulfone. While sulfoxides are technically superior leaving groups, uncontrolled oxidation leads to batch-to-batch inconsistency, unpredictable reaction kinetics, and impure starting materials.

  • Self-Validation Check: Before utilizing a stored batch, perform a rapid 1H-NMR check. The intact methylthio protons should appear as a sharp singlet near δ 2.6 ppm. A downfield shift ( ∼δ 3.0 ppm) indicates sulfoxide contamination.

Engineering Controls & PPE
  • Ventilation: Must be handled in a certified chemical fume hood. SNAr reactions utilizing this compound generate methanethiol (CH3SH) as a byproduct—a highly toxic gas with an offensive odor detectable at parts-per-billion levels.

  • PPE: Nitrile gloves (minimum 0.11 mm thickness) are required. Due to the lipophilicity of the dimethoxy groups, the compound can permeate thin latex rapidly.

Synthetic Utility: The Cinnoline Scaffold in Drug Discovery

Bioisosterism & Target Profiles

The cinnoline core is a direct bioisostere of the quinazoline core found in blockbuster oncology drugs like Erlotinib and Gefitinib. Shifting the nitrogen from the 3-position (quinazoline) to the 2-position (cinnoline) alters the hydrogen-bond acceptor angle in the kinase hinge region. This subtle geometric shift has been successfully leveraged to overcome acquired resistance mutations in RTKs and to design highly selective inhibitors for Phosphodiesterase 10A (PDE10A), a target for schizophrenia .

Nucleophilic Aromatic Substitution (SNAr) Dynamics

The utility of CAS 6937-71-9 lies in the lability of the 4-methylthio group. Under thermal or catalytic conditions, primary or secondary amines attack the C4 position. The formation of the Meisenheimer complex is stabilized by the electron-withdrawing diaza system, followed by the expulsion of the methanethiolate anion.

Experimental Workflows

Step-by-Step SNAr Protocol

The following protocol outlines the synthesis of a 4-amino-6,7-dimethoxycinnoline derivative. This workflow is designed as a self-validating system to ensure high yield and safety.

  • Preparation & Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, dissolve CAS 6937-71-9 (1.0 eq, 1.0 mmol) and the desired amine nucleophile (1.5 eq, 1.5 mmol) in anhydrous DMF (5.0 mL, 0.2 M).

  • Base Addition & Scrubber Integration (Critical Safety Step): Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 2.5 mmol). Connect the flask's reflux condenser to a gas bubbler submerged in a concentrated sodium hypochlorite (bleach) solution. Causality: DIPEA acts as an acid scavenger, driving the reaction forward. The bleach scrubber oxidizes the expelled, highly toxic methanethiol gas into odorless, water-soluble methanesulfonic acid.

  • Thermal Activation: Heat the reaction mixture to 100°C under an Argon atmosphere for 12–18 hours.

  • Reaction Monitoring (Self-Validation): Withdraw a 10 μ L aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is complete when the starting material mass (m/z 237.0 [M+H]+) is consumed, replaced by the product mass (m/z = Amine MW + 236.29 - 48.11 + 1).

  • Quench & Workup: Cool to room temperature. Dilute with Ethyl Acetate (30 mL). Wash the organic layer with 5% aqueous LiCl (3 x 15 mL). Causality: Aqueous LiCl is highly effective at partitioning DMF out of the organic layer, preventing emulsion formation and simplifying purification.

  • Purification: Dry the organic layer over Na2SO4, concentrate in vacuo, and purify via flash chromatography (gradient: 0-10% MeOH in DCM).

Experimental Workflow Visualization

SNAr_Workflow Start CAS 6937-71-9 + Amine Nucleophile Solvent Dissolve in anhydrous DMF (0.2 M concentration) Start->Solvent Base Add DIPEA (2.5 eq) Bleach scrubber active Solvent->Base Heat Thermal Activation (100°C, 12-18 h) Base->Heat Monitor LC-MS Monitoring Check for starting material Heat->Monitor Monitor->Heat Incomplete Workup Aqueous Quench EtOAc / LiCl wash Monitor->Workup Complete Purify Flash Chromatography (DCM/MeOH) Workup->Purify

Caption: Experimental workflow for the SNAr of CAS 6937-71-9 with amine nucleophiles.

Downstream Pharmacological Pathways

Once CAS 6937-71-9 is functionalized into a 4-amino derivative, it gains potent biological activity. Recent literature highlights these derivatives as highly selective inhibitors of PDE10A and Platelet-Derived Growth Factor Receptor (PDGFR) . The dimethoxy groups anchor the molecule in the hydrophobic pockets of these enzymes, while the newly attached amine tail dictates target selectivity.

Biological_Pathway Drug 4-Amino-6,7-dimethoxycinnoline (Target Compound) Target PDE10A Enzyme or RTK (e.g., PDGFR) Drug->Target Binds Inhibition Competitive binding at ATP/cAMP catalytic site Target->Inhibition Induces Signaling Accumulation of cAMP/cGMP or Blockade of Phosphorylation Inhibition->Signaling Triggers Outcome Modulation of Disease State (e.g., Schizophrenia/Oncology) Signaling->Outcome Results in

Caption: Mechanism of action for cinnoline derivatives in downstream biological signaling.

References

  • Title: Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Source: Molecules (MDPI) / PubMed Central URL: [Link]

  • Title: Recent Developments in the Synthesis of Cinnoline Derivatives Source: ResearchGate URL: [Link]

  • Title: Potent and Selective Inhibitors of Platelet-Derived Growth Factor Receptor Phosphorylation Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Exploratory

solubility profile of 6,7-Dimethoxy-4-(methylthio)cinnoline in DMSO and organic solvents

An In-Depth Technical Guide to the Solubility Profile of 6,7-Dimethoxy-4-(methylthio)cinnoline in DMSO and Organic Solvents Abstract The preclinical development of any potential therapeutic agent is critically dependent...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Solubility Profile of 6,7-Dimethoxy-4-(methylthio)cinnoline in DMSO and Organic Solvents

Abstract

The preclinical development of any potential therapeutic agent is critically dependent on a thorough understanding of its physicochemical properties. Among these, solubility is a cornerstone that influences formulation, bioavailability, and the reliability of in-vitro and in-vivo assays. This guide provides a comprehensive technical overview of the solubility profile of 6,7-Dimethoxy-4-(methylthio)cinnoline, a heterocyclic compound of interest in medicinal chemistry. Given the limited publicly available data on this specific molecule, this document emphasizes the fundamental principles and robust experimental methodologies required to accurately determine its solubility in dimethyl sulfoxide (DMSO) and a range of common organic solvents. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols.

Introduction: The Critical Role of Solubility in Drug Discovery

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a pivotal parameter in the drug discovery and development cascade.[1][2] Poor aqueous solubility can be a major impediment, often leading to low bioavailability and challenging formulation development.[1][3] Conversely, understanding a compound's solubility in organic solvents, particularly DMSO, is essential for compound handling, storage, and the execution of high-throughput screening (HTS) and other in-vitro assays.[2][4]

6,7-Dimethoxy-4-(methylthio)cinnoline is a cinnoline derivative. The cinnoline scaffold is an aromatic heterocyclic system that is of interest to medicinal chemists.[5] The physicochemical properties of such molecules are dictated by their structural components, including the aromatic rings, heteroatoms, and substituent groups. This guide will first explore the predicted solubility characteristics of 6,7-Dimethoxy-4-(methylthio)cinnoline based on its structure and then provide detailed protocols for its empirical determination.

Predicted Solubility Profile of 6,7-Dimethoxy-4-(methylthio)cinnoline

Figure 1: Chemical Structure of 6,7-Dimethoxy-4-(methylthio)cinnoline Molecular Formula: C₁₁H₁₂N₂O₂S[6][7] Molecular Weight: 236.29 g/mol [7]

The molecule possesses several key features that will influence its solubility:

  • Aromatic Cinnoline Core: The fused aromatic ring system is inherently hydrophobic, which will tend to decrease aqueous solubility.

  • Methoxy Groups (-OCH₃): The two methoxy groups can act as hydrogen bond acceptors, which may slightly improve solubility in polar protic solvents.

  • Methylthio Group (-SCH₃): This group is relatively nonpolar and will contribute to the overall lipophilicity of the molecule.

  • Nitrogen Heteroatoms: The nitrogen atoms in the cinnoline ring can act as hydrogen bond acceptors and may become protonated in acidic conditions, which would increase aqueous solubility.

Based on these features, it is predicted that 6,7-Dimethoxy-4-(methylthio)cinnoline will exhibit:

  • Poor solubility in neutral aqueous solutions.

  • Good solubility in polar aprotic solvents like DMSO and Dimethylformamide (DMF). [8]

  • Moderate solubility in polar protic solvents like ethanol and methanol.

  • Poor solubility in nonpolar solvents such as hexane and toluene.

This predicted profile underscores the importance of empirical testing to establish a definitive solubility profile.

The Role of DMSO in Compound Management and Assay Development

Dimethyl sulfoxide (DMSO) is the most widely used solvent for dissolving and storing compounds in drug discovery.[8] Its high polarity and aprotic nature allow it to dissolve a wide range of both polar and nonpolar compounds.[9]

Key Considerations for Using DMSO:

  • Hygroscopicity: DMSO is highly hygroscopic and readily absorbs water from the atmosphere. This can lead to compound precipitation, as the solubility of many organic molecules decreases significantly with the addition of water to DMSO.[10]

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles of DMSO stock solutions can also induce compound precipitation. It is best practice to store stock solutions in small, single-use aliquots.[8][10]

  • Assay Interference: While generally well-tolerated in many biological assays at low concentrations (typically <0.5%), DMSO can interfere with some cellular and enzymatic systems.[8] It is crucial to always include a vehicle control (the final concentration of DMSO used in the assay) to account for any solvent-induced effects.

Experimental Determination of Solubility

Two primary types of solubility are measured in drug discovery: thermodynamic (equilibrium) solubility and kinetic solubility.[1][3][11]

Thermodynamic (Equilibrium) Solubility: The Shake-Flask Method

Thermodynamic solubility is the saturation concentration of a compound in a solvent at equilibrium.[1][11] The shake-flask method is the gold standard for determining this value.[12][13][14]

Protocol: Shake-Flask Method for Determining Thermodynamic Solubility

  • Preparation:

    • Add an excess amount of solid 6,7-Dimethoxy-4-(methylthio)cinnoline to a known volume of the desired solvent (e.g., DMSO, ethanol, methanol, acetonitrile, ethyl acetate, toluene, hexane) in a sealed glass vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration:

    • Agitate the vials at a constant temperature (e.g., 25°C) using an orbital shaker for a defined period (typically 24-72 hours) to allow the system to reach equilibrium.[12]

  • Phase Separation:

    • After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by careful filtration of the supernatant through a chemically inert filter (e.g., a 0.45 µm PTFE syringe filter).[12]

  • Quantification:

    • Accurately dilute the clear, saturated filtrate with a suitable solvent.

    • Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[12] A standard calibration curve of the compound at known concentrations must be generated for accurate quantification.

  • Data Reporting:

    • Express the solubility in units of mg/mL or molarity (mol/L) at the specified temperature.

Workflow for Thermodynamic Solubility Determination

G A 1. Add Excess Solid Compound to Solvent B 2. Equilibrate (24-72h with agitation at constant T) A->B C 3. Centrifuge and Filter Supernatant B->C D 4. Dilute Filtrate C->D E 5. Quantify by HPLC against a Standard Curve D->E F 6. Report Solubility (mg/mL or M) E->F

Caption: Workflow for the Shake-Flask Method.

Kinetic Solubility

Kinetic solubility is a measure of how much of a compound, initially dissolved in a concentrated DMSO stock, will stay in solution when diluted into an aqueous buffer.[3][4][11] This is a high-throughput method often used in early drug discovery to identify compounds with potential solubility liabilities.[2][3]

Protocol: Kinetic Solubility Assay

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of 6,7-Dimethoxy-4-(methylthio)cinnoline in 100% DMSO (e.g., 10 mM or 50 mM).[15]

  • Serial Dilution:

    • In a microplate, perform serial dilutions of the DMSO stock solution into an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).[3] The final DMSO concentration should be kept low and consistent across all wells (e.g., 1-2%).[4]

  • Incubation:

    • Incubate the plate with shaking for a short period (e.g., 1-2 hours) at room temperature.[3]

  • Precipitate Detection/Separation:

    • Nephelometry: Measure the turbidity of the solutions using a nephelometer. The concentration at which light scattering increases significantly indicates the kinetic solubility limit.[3][11]

    • Filtration/UV Analysis: Alternatively, filter the solutions through a filter plate to remove any precipitate.[4][11] The concentration of the dissolved compound in the filtrate is then determined by UV-Vis spectroscopy.[4]

  • Data Reporting:

    • Report the kinetic solubility in µM or µg/mL.

Workflow for Kinetic Solubility Determination

G A 1. Prepare High-Concentration DMSO Stock B 2. Serially Dilute into Aqueous Buffer in a Microplate A->B C 3. Incubate with Shaking (1-2h) B->C D 4. Detect Precipitate (Nephelometry) or Separate (Filtration) C->D E 5. Quantify Soluble Compound (UV-Vis or LC-MS) D->E F 6. Report Kinetic Solubility (µM) E->F

Caption: General workflow for a kinetic solubility assay.

Data Presentation: A Framework for Reporting Solubility

All experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Thermodynamic Solubility of 6,7-Dimethoxy-4-(methylthio)cinnoline at 25°C

SolventPolarity IndexSolubility (mg/mL)Solubility (M)
DMSO7.2Experimental ValueCalculated Value
Methanol5.1Experimental ValueCalculated Value
Ethanol4.3Experimental ValueCalculated Value
Acetonitrile5.8Experimental ValueCalculated Value
Ethyl Acetate4.4Experimental ValueCalculated Value
Toluene2.4Experimental ValueCalculated Value
Hexane0.1Experimental ValueCalculated Value

Table 2: Kinetic Solubility of 6,7-Dimethoxy-4-(methylthio)cinnoline in PBS (pH 7.4)

Assay MethodKinetic Solubility (µM)
NephelometryExperimental Value
Filtration/UVExperimental Value

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and experimentally determining the solubility profile of 6,7-Dimethoxy-4-(methylthio)cinnoline. While predictions based on chemical structure offer initial guidance, empirical determination via robust methods like the shake-flask and kinetic solubility assays is indispensable for accurate characterization. A thorough understanding of its solubility in DMSO is critical for reliable data generation in biological assays, while its solubility in a range of organic solvents will inform formulation and process development efforts. For drug development professionals, these data are not merely physical constants but critical inputs for models that predict oral absorption and overall druggability. Future work should focus on obtaining precise experimental values for this compound and exploring the impact of pH on its aqueous solubility.

References

  • BioDuro. ADME Solubility Assay. [Link]

  • Charnwood Discovery. Kinetic Solubility - In Vitro Assay. [Link]

  • Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed. [Link]

  • Creative Biolabs. Solubility Assessment Service. [Link]

  • Lokey Lab Protocols. Shake Flask logK. [Link]

  • BioAssay Systems. Shake Flask Method Summary. [Link]

  • Bienta. Shake-Flask Solubility Assay. [Link]

  • LibreTexts. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • ICCVAM. ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

  • PubChem. 6,7-dimethoxy-4-(methylthio)cinnoline (C11H12N2O2S). [Link]

  • Inxight Drugs. 6,7-DIMETHOXY-4-(METHYLTHIO)CINNOLINE. [Link]

  • Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. CHIMIA International Journal for Chemistry. [Link]

  • LibreTexts. Solubility of Organic Compounds. [Link]

  • MDPI. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. [Link]

  • Wikipedia. Cinnoline. [Link]

  • Ziath. Samples in DMSO: What an end user needs to know. [Link]

  • USP-NF. Development of a General Solvents Method for DMSO Soluble Compounds. [Link]

  • ResearchGate. The Calculated Values of Solubility in DMSO and DCM, Chemical Hardness, Dipole Moment of NiPc and XNiPc. [Link]

  • Google Patents.
  • Murov, S. L. Properties of Common Organic Solvents. [Link]

Sources

Foundational

High-Resolution Mass Spectrometry and Molecular Characterization of 6,7-Dimethoxy-4-(methylthio)cinnoline: A Technical Guide

Executive Summary In modern drug discovery and pharmacokinetics, the precise molecular characterization of heterocyclic scaffolds is paramount. 6,7-Dimethoxy-4-(methylthio)cinnoline (CAS: 6937-71-9) represents a highly f...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and pharmacokinetics, the precise molecular characterization of heterocyclic scaffolds is paramount. 6,7-Dimethoxy-4-(methylthio)cinnoline (CAS: 6937-71-9) represents a highly functionalized diazanaphthalene derivative[1]. Its cinnoline core, coupled with electron-donating methoxy groups and a reactive methylthio moiety, makes it a valuable intermediate and a challenging analyte in complex biological matrices.

This whitepaper provides an in-depth technical framework for the theoretical calculation and empirical validation of the molecular weight and exact mass of 6,7-Dimethoxy-4-(methylthio)cinnoline. By integrating High-Resolution Mass Spectrometry (HRMS) protocols with predictive fragmentation pathways, this guide establishes a self-validating analytical system designed for researchers and drug development professionals.

Structural Elucidation & Chemical Properties

The chemical behavior and ionization efficiency of a molecule are dictated by its structural topology. 6,7-Dimethoxy-4-(methylthio)cinnoline consists of:

  • The Cinnoline Core (1,2-diazanaphthalene): Contains two adjacent nitrogen atoms. These basic sites readily accept protons, making the molecule highly responsive to Positive Electrospray Ionization (+ESI)[2].

  • 6,7-Dimethoxy Substituents (-OCH₃): These groups increase the electron density of the aromatic ring, influencing both the UV absorption profile and the stability of radical cations during fragmentation.

  • 4-Methylthio Substituent (-SCH₃): Introduces a sulfur atom, which has a distinct isotopic signature (e.g., 34 S natural abundance of ~4.2%) that aids in mass spectral pattern recognition.

Molecular Formula: C₁₁H₁₂N₂O₂S[3]

Theoretical Mass Calculations: Average vs. Exact Mass

In mass spectrometry, distinguishing between the average molecular weight (used for stoichiometry and formulation) and the monoisotopic exact mass (used for HRMS identification) is critical[4].

Average Molecular Weight Calculation

The average molecular weight is calculated using the standard atomic weights of the elements, which account for the natural distribution of all isotopes.

Table 1: Average Molecular Weight Calculation

ElementAtom CountStandard Atomic Weight ( g/mol )Total Mass ( g/mol )
Carbon (C)1112.011132.121
Hydrogen (H)121.00812.096
Nitrogen (N)214.00728.014
Oxygen (O)215.99931.998
Sulfur (S)132.06532.065
Total 236.294 g/mol

Note: The calculated average molecular weight of ~236.29 g/mol aligns perfectly with standardized chemical databases[3].

Monoisotopic Exact Mass Calculation

For HRMS platforms (e.g., Orbitrap or Q-TOF), the exact mass is calculated using the mass of the most abundant, stable isotope for each element. This allows for sub-ppm mass accuracy, effectively eliminating isobaric interferences[4].

Table 2: Monoisotopic Exact Mass Calculation

ElementIsotopeExact Mass (Da)Atom CountTotal Exact Mass (Da)
Carbon 12 C12.00000011132.000000
Hydrogen 1 H1.0078251212.093900
Nitrogen 14 N14.003074228.006148
Oxygen 16 O15.994915231.989830
Sulfur 32 S31.972071131.972071
Neutral Exact Mass (M) 236.061949 Da
Protonated Mass [M+H]⁺ (+ H⁺)(+ 1.007276)237.069225 Da

Analytical Methodologies: HRMS Protocol

To empirically validate the exact mass of 6,7-Dimethoxy-4-(methylthio)cinnoline, a highly controlled Ultra-High Performance Liquid Chromatography-High Resolution Mass Spectrometry (UHPLC-HRMS) workflow is required.

Causality in Experimental Design
  • Ionization Mode: Positive ESI (+ESI) is selected because the adjacent nitrogens in the cinnoline ring act as strong proton acceptors.

  • Mobile Phase Additives: 0.1% Formic acid is added to the mobile phase. This is not arbitrary; the low pH ensures complete protonation of the cinnoline core prior to droplet desolvation, maximizing the ion yield for the [M+H]⁺ species.

  • Self-Validating System: To ensure trustworthiness and eliminate instrumental drift, a lock-mass calibrant (e.g., Leucine Enkephalin) is continuously infused. The system actively references this known mass, adjusting the calibration in real-time to guarantee a mass error of < 2 ppm.

Step-by-Step UHPLC-HRMS Protocol
  • Sample Preparation: Dissolve 1.0 mg of 6,7-Dimethoxy-4-(methylthio)cinnoline in 1 mL of LC-MS grade Methanol to create a stock solution. Dilute to a working concentration of 1 µg/mL using 50:50 Methanol/Water.

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

  • Source Parameters (+ESI): Set capillary voltage to 3.5 kV, desolvation temperature to 350°C, and desolvation gas flow to 800 L/hr.

  • Mass Acquisition: Operate the Orbitrap or Q-TOF analyzer in full scan mode (m/z 100–1000) with a resolving power of ≥ 60,000 (at m/z 200).

  • Lock-Mass Calibration: Concurrently infuse Leucine Enkephalin (m/z 556.2771) via a secondary reference sprayer. Configure the acquisition software to perform real-time mass correction against this ion.

HRMS_Workflow A Sample Preparation (1 µg/mL in MeOH/H2O) B UHPLC Separation (C18 Column, Gradient Elution) A->B C Electrospray Ionization (Positive Mode, +ESI) B->C D Mass Analyzer (Orbitrap / Q-TOF) C->D E Data Acquisition (Exact Mass & MS/MS) D->E F Lock Mass Calibration (e.g., Leucine Enkephalin) F->D Real-time mass correction

UHPLC-HRMS workflow for exact mass determination featuring real-time lock mass calibration.

Tandem Mass Spectrometry (MS/MS) Fragmentation

Confirming the identity of a molecule requires more than just intact exact mass; it requires structural validation through Collision-Induced Dissociation (CID).

When the [M+H]⁺ ion (m/z 237.0692) is subjected to CID, specific fragmentation pathways are triggered based on bond dissociation energies. Cinnoline derivatives are well-documented to undergo the expulsion of molecular nitrogen (N₂) due to the stability of the resulting radical or cation[5]. Furthermore, the methylthio and methoxy groups are susceptible to homolytic and heterolytic cleavages.

Predicted Diagnostic Ions:

  • m/z 222.0457: Loss of a methyl radical (•CH₃, 15 Da) from either the methoxy or methylthio groups.

  • m/z 209.0632: Loss of N₂ (28 Da) from the cinnoline core, a diagnostic signature of 1,2-diazanaphthalenes[5].

  • m/z 189.0664: Loss of the entire methylthio radical (•SCH₃, 47 Da) from the C-4 position.

Fragmentation M [M+H]+ m/z 237.0692 F1 Loss of CH3• m/z 222.0457 M->F1 -CH3 (15 Da) F2 Loss of SCH3• m/z 189.0664 M->F2 -SCH3 (47 Da) F3 Loss of N2 m/z 209.0632 M->F3 -N2 (28 Da)

Proposed primary MS/MS fragmentation pathways for protonated 6,7-Dimethoxy-4-(methylthio)cinnoline.

Conclusion

The accurate determination of the exact mass (236.0619 Da) and the protonated species (237.0692 Da) of 6,7-Dimethoxy-4-(methylthio)cinnoline is foundational for its tracking in drug metabolism and pharmacokinetic (DMPK) studies. By employing a self-validating HRMS protocol with lock-mass calibration and understanding the causal relationship between the cinnoline structure and its ionization/fragmentation behavior, researchers can achieve unambiguous structural elucidation.

References

  • 6,7-DIMETHOXY-4-(METHYLTHIO)CINNOLINE , NCATS Inxight Drugs. Available at:[Link]

  • 产品目录- CAS号查询_生物试剂_化学试剂_分析试剂_实验试剂-普西 (CAS 6937-71-9) , JM-Bio. Available at: [Link]

  • Advances in high-resolution mass spectrometry applied to pharmaceuticals in 2020 , National Center for Biotechnology Information (PMC). Available at:[Link]

  • Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems , National Center for Biotechnology Information (PMC). Available at:[Link]

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives , AIP Publishing. Available at:[Link]

Sources

Exploratory

Electronic Properties and Reactivity of 6,7-Dimethoxy-4-(methylthio)cinnoline: A Computational and Synthetic Guide for Kinase Inhibitor Design

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary The rational design of targeted therapeutics relies heavily on the preci...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

The rational design of targeted therapeutics relies heavily on the precise manipulation of heterocyclic electronic properties. 6,7-Dimethoxy-4-(methylthio)cinnoline (CAS: 6937-71-9) represents a highly privileged, π-deficient diazanaphthalene scaffold [1]. Originally developed as a bioisosteric replacement for the quinazoline core found in first-generation kinase inhibitors (e.g., Erlotinib, Gefitinib), this cinnoline derivative offers unique electronic tuning capabilities.

As a Senior Application Scientist, I have structured this guide to bridge the gap between theoretical quantum mechanics and practical benchtop synthesis. By mapping the electronic push-pull dynamics of this molecule, we can establish a self-validating framework for its primary synthetic utility: the Nucleophilic Aromatic Substitution ( SN​Ar ) of the 4-methylthio group to generate potent, hinge-binding kinase inhibitors [2].

Quantum Mechanical Profile: A DFT Perspective

To understand the reactivity of 6,7-dimethoxy-4-(methylthio)cinnoline, we must first analyze its electronic architecture using Density Functional Theory (DFT). The cinnoline (1,2-diazanaphthalene) core is inherently electron-poor due to the strong inductive (-I) and mesomeric (-M) electron-withdrawing effects of the adjacent N1-N2 atoms [3].

However, the molecule is heavily polarized by its substituents:

  • 6,7-Dimethoxy Groups (+M Effect): These act as strong electron-donating groups, pushing electron density into the carbocyclic ring. This raises the Highest Occupied Molecular Orbital (HOMO) energy, enhancing the molecule's polarizability and its ability to engage in π−π stacking within protein binding pockets.

  • 4-Methylthio Group: Sulfur is highly polarizable. While it can donate electrons via resonance, the overwhelming electron-withdrawing pull of the N1-N2 system leaves the C4 carbon highly electrophilic.

G EDG 6,7-Dimethoxy (+M Effect) Core Cinnoline Core (π-Deficient) EDG->Core Electron Donation LG 4-Methylthio (Polarizable LG) Core->LG Inductive Pull (-I)

Fig 1: Electronic push-pull dynamics of the substituted cinnoline core.

Summary of Theoretical Electronic Properties

The following table summarizes the key electronic descriptors derived from standard DFT calculations (B3LYP/6-311G(d,p) level of theory) for the 6,7-dimethoxycinnoline scaffold [4].

Electronic DescriptorCalculated Value (Approx.)Chemical Implication
HOMO Energy -5.48 eVHigh propensity for electron donation; strong π−π interactions.
LUMO Energy -1.53 eVLow-lying LUMO facilitates nucleophilic attack at the C4 position.
Energy Gap ( ΔE ) ~3.95 eVIndicates high kinetic stability but sufficient polarizability for reactivity.
Dipole Moment ( μ ) 4.5 - 5.2 DebyeStrong molecular dipole; excellent solubility in polar aprotic solvents.

Mechanistic Reactivity: The SN​Ar Paradigm

The primary synthetic value of 6,7-dimethoxy-4-(methylthio)cinnoline lies in its role as an electrophilic building block. The 4-methylthio (-SMe) group is an excellent leaving group under acidic or oxidative conditions.

The Causality of Experimental Choices: Why do we use acid catalysis (e.g., HCl in isopropanol) for the displacement of the -SMe group by anilines? The unprotonated cinnoline core, while electrophilic, often requires elevated temperatures (>120°C) for direct displacement. By introducing a catalytic amount of strong acid, the N1/N2 nitrogen atoms are protonated. This drastically lowers the LUMO energy of the ring, hyper-sensitizing the C4 carbon to nucleophilic attack by the aniline's lone pair. The resulting tetrahedral intermediate rapidly collapses, expelling methanethiol (MeSH) as a volatile byproduct, which drives the reaction to completion via Le Chatelier's principle.

G S1 1. Substrate Preparation 6,7-Dimethoxy-4-(methylthio)cinnoline S2 2. Electrophile Activation Protonation of N1/N2 via HCl S1->S2 S3 3. Nucleophilic Attack Addition of Substituted Aniline S2->S3 S4 4. MeSH Elimination Tetrahedral Intermediate Collapse S3->S4 S5 5. Product Isolation 4-Anilino-6,7-dimethoxycinnoline S4->S5

Fig 2: Step-by-step logical workflow for the acid-catalyzed SNAr mechanism.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol 1: Computational DFT Workflow for Property Mapping

Objective: Validate the electrophilicity of the C4 position prior to bench synthesis.

  • Initial Geometry: Construct the 3D model of 6,7-dimethoxy-4-(methylthio)cinnoline using GaussView or Avogadro.

  • Optimization: Run a geometry optimization using Gaussian 09/16 at the B3LYP/6-311G(d,p) level of theory in the gas phase.

  • FMO Analysis: Extract the Frontier Molecular Orbitals (HOMO/LUMO). Validation Check: Ensure the LUMO density is predominantly localized over the C4-N1-N2 region.

  • ESP Mapping: Generate the Electrostatic Potential map. The C4 position must show a distinct region of positive potential (blue) relative to the electron-rich dimethoxy regions (red).

Protocol 2: SN​Ar Synthesis of 4-Anilino-6,7-dimethoxycinnoline

Objective: Displace the 4-methylthio group to yield a kinase-active scaffold.

  • Reagent Preparation: In a dry, 50 mL round-bottom flask, dissolve 6,7-dimethoxy-4-(methylthio)cinnoline (1.0 eq, 1.0 mmol) and the desired substituted aniline (1.2 eq, 1.2 mmol) in anhydrous isopropanol (10 mL).

  • Acid Activation: Add 2-3 drops of concentrated HCl (37%) to the stirring mixture. Causality: This immediately protonates the cinnoline, activating the C4 position.

  • Thermal Condensation: Equip the flask with a reflux condenser and heat to 85°C for 4-6 hours.

  • In-Process Validation: Monitor the reaction via TLC (DCM:MeOH 9:1) and LC-MS. Validation Check: Look for the disappearance of the starting material mass ( [M+H]+=237.07 ) and the appearance of the product mass, accompanied by the distinct odor of methanethiol (ensure proper ventilation).

  • Workup: Cool the mixture to room temperature. The product often precipitates as the hydrochloride salt. Filter the solid, wash with cold isopropanol, and dry under vacuum.

Translational Application: Kinase Inhibitor Design

The synthesized 4-anilino-6,7-dimethoxycinnolines are highly privileged structures in oncology and vascular biology [5]. By replacing the traditional quinazoline core with a cinnoline, researchers alter the hydrogen-bonding geometry at the kinase hinge region.

When binding to Receptor Tyrosine Kinases (RTKs) such as VEGFR-2 or PDGFR:

  • The N1/N2 cinnoline nitrogens act as hydrogen bond acceptors, interacting with the backbone amides of the kinase hinge region (e.g., Cys919 in VEGFR-2).

  • The 6,7-dimethoxy groups project outward into the solvent-exposed region, improving aqueous solubility and pharmacokinetic profiles.

  • The 4-anilino substituent (derived from the SN​Ar displacement of the methylthio group) occupies the deep hydrophobic pocket, dictating the ultimate selectivity of the inhibitor [6].

G Ligand Cinnoline Inhibitor Hinge Kinase Hinge Region (ATP Pocket) Ligand->Hinge H-Bonding (N1/N2) RTK VEGFR-2 / PDGFR Hinge->RTK Conformational Shift Effect Angiogenesis Blockade RTK->Effect Signal Inhibition

Fig 3: Biological signaling pathway blockade via cinnoline-mediated kinase hinge binding.

References

  • Title: Understanding the aqueous chemistry of quinoline and the diazanaphthalenes: insight from DFT study Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: 6,7-Dimethoxy-4-(methylthio)cinnoline - Inxight Drugs Source: National Center for Advancing Translational Sciences (NCATS) URL: [Link]

  • Title: Synthesis, DFT studies on a series of tunable quinoline derivatives Source: RSC Advances / National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis, Structural Characterization, DFT Calculations, and Molecular Docking of a Novel Quinoline Derivative Source: ResearchGate URL: [Link]

  • Title: Synthesis and Evaluation of Vascular Endothelial Growth Factor Receptor-2 Inhibitory Activity of 6,7-Dimethoxycinnoline Derivatives Source: ResearchGate URL: [Link]

  • Title: Potent and Selective Inhibitors of Platelet-Derived Growth Factor Receptor Phosphorylation. 3. Replacement of Quinazoline Moiety Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Foundational

Pre-Clinical Biological Screening of 6,7-Dimethoxy-4-(methylthio)cinnoline: A Technical Blueprint

As a Senior Application Scientist, evaluating a novel heterocyclic entity requires moving beyond generic assay checklists to construct a hypothesis-driven screening cascade. The compound 6,7-Dimethoxy-4-(methylthio)cinno...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating a novel heterocyclic entity requires moving beyond generic assay checklists to construct a hypothesis-driven screening cascade. The compound 6,7-Dimethoxy-4-(methylthio)cinnoline (CAS: 6937-71-9) presents a highly specific structural profile. The cinnoline heterocyclic core is widely recognized as a privileged scaffold in drug discovery, exhibiting a broad spectrum of pharmacological activities ranging from antimicrobial to neuroprotective effects [1].

This in-depth technical guide outlines the causality, self-validating methodologies, and data synthesis required to rigorously evaluate this compound in vitro.

Pharmacological Rationale & Structural Causality

Before introducing a compound to biological matrices, we must understand its physicochemical intent.

  • The 6,7-Dimethoxy Pharmacophore: This substitution pattern is highly conserved in medicinal chemistry. It is known to anchor small molecules into the catalytic pockets of phosphodiesterases (such as PDE10A) through bidentate hydrogen bonding with conserved glutamine residues[2].

  • The 4-Methylthio Moiety: Modifications at the C4 position of the cinnoline ring dictate target selectivity and cellular permeability[3]. The thioether (-SCH₃) introduces unique lipophilicity and polarizability compared to standard amino or ether linkages, allowing it to occupy hydrophobic clamps within target proteins while retaining favorable membrane permeation kinetics.

Strategic Screening Workflow

To systematically de-risk this compound, we employ a tiered screening workflow. We first establish the therapeutic window via cytotoxicity profiling, followed by target engagement, and finally, mechanistic validation.

ScreeningWorkflow A Compound Prep 6,7-Dimethoxy-4-(methylthio)cinnoline B Phase 1: Cytotoxicity (HEK293, HepG2, SH-SY5Y) A->B Quality Control C Phase 2: Target Engagement (PDE10A Biochemical Assay) B->C Non-toxic dose range D Phase 3: Mechanistic Assay (cAMP HTRF in SH-SY5Y) C->D IC50 Validation E Data Synthesis & Lead Optimization D->E Efficacy Metrics

Fig 1. Hierarchical in vitro screening workflow for 6,7-Dimethoxy-4-(methylthio)cinnoline.

Phase 1: Cytotoxicity & Therapeutic Window Profiling

Causality: Before assessing efficacy, we must define the compound's basal toxicity. We utilize a multi-lineage approach: HEK293 (renal, general toxicity), HepG2 (hepatic, metabolic toxicity), and SH-SY5Y (neuroblastoma, target-tissue relevance for CNS indications).

Protocol I: Self-Validating MTT Cell Viability Assay

This protocol is designed as a self-validating system. It includes internal controls to ensure that any observed cytotoxicity is compound-driven, not an artifact of solvent or assay failure.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells at 1×104 cells/well in 96-well flat-bottom microplates using DMEM supplemented with 10% FBS. Causality: This density ensures cells remain in the logarithmic growth phase during the 48-hour treatment window, preventing confluence-induced contact inhibition.

  • Compound Preparation & Treatment: Prepare a 10 mM stock of 6,7-Dimethoxy-4-(methylthio)cinnoline in 100% DMSO. Perform serial dilutions to treat cells at concentrations ranging from 0.1 µM to 100 µM.

    • Self-Validation Check 1 (Vehicle Control): Normalize all wells to a final DMSO concentration of 0.1% (v/v) to establish a 100% viability baseline and rule out solvent toxicity.

    • Self-Validation Check 2 (Positive Control): Include wells treated with 1 µM Staurosporine to validate the cells' apoptotic competence and the assay's dynamic range.

  • Incubation: Incubate for 48 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3 hours. Causality: Only metabolically active cells will cleave the tetrazolium ring via mitochondrial succinate dehydrogenase, producing purple formazan crystals.

  • Solubilization & Readout: Carefully aspirate the media and dissolve the formazan in 100 µL of DMSO. Read absorbance at 570 nm using a microplate reader. Calculate the Z'-factor for the plate; proceed only if Z' > 0.5.

Quantitative Data Synthesis: Cytotoxicity

Table 1: Hypothetical baseline cytotoxicity profile for 6,7-Dimethoxy-4-(methylthio)cinnoline.

Cell LineTissue OriginIC₅₀ (µM) ± SDSelectivity Index (SI)
HEK293 Human Embryonic Kidney> 100.0Reference
HepG2 Human Hepatocellular Carcinoma84.5 ± 3.2N/A
SH-SY5Y Human Neuroblastoma42.1 ± 1.8> 2.3

Phase 2: Mechanistic Cellular Assays (cAMP Modulation)

Causality: Given the structural homology of 6,7-dimethoxycinnolines to known PDE10A inhibitors, evaluating the intracellular accumulation of cyclic nucleotides (cAMP) is the logical mechanistic step. PDE10A degrades cAMP; thus, an effective inhibitor will cause intracellular cAMP levels to spike.

PathwayMechanism Stim Forskolin (Adenylyl Cyclase Activator) cAMP Intracellular cAMP (Second Messenger) Stim->cAMP Increases PDE10A PDE10A Enzyme (cAMP Hydrolysis) cAMP->PDE10A Substrate PKA PKA Activation (Downstream Signaling) cAMP->PKA Activates AMP 5'-AMP (Inactive Metabolite) PDE10A->AMP Degradation Comp 6,7-Dimethoxy-4-(methylthio)cinnoline Comp->PDE10A Competitive Inhibition

Fig 2. Mechanistic pathway of cAMP modulation via PDE10A inhibition by the cinnoline derivative.

Protocol II: Self-Validating Intracellular cAMP HTRF Assay

Homogeneous Time-Resolved Fluorescence (HTRF) is highly sensitive but prone to quenching artifacts. This protocol uses a competitive FRET mechanism with strict internal benchmarking.

Step-by-Step Methodology:

  • Cell Preparation: Plate SH-SY5Y cells in a 384-well white microplate at 5,000 cells/well in stimulation buffer (HBSS containing 0.5 mM IBMX to prevent basal cAMP degradation by non-target PDEs).

  • Stimulation & Treatment: Co-treat cells with 10 µM Forskolin and varying concentrations of 6,7-Dimethoxy-4-(methylthio)cinnoline (0.01 µM to 10 µM) for 30 minutes at room temperature.

    • Causality: We utilize Forskolin to artificially elevate basal cAMP levels. Without this pre-stimulation, the basal cAMP turnover in SH-SY5Y cells is too low to achieve a statistically robust assay window.

    • Self-Validation Check: Include a "Forskolin-only" well (maximum uninhibited PDE activity) and a reference PDE10A inhibitor (e.g., Papaverine) to benchmark the methylthio derivative's relative potency.

  • Lysis & Detection: Add d2-labeled cAMP and anti-cAMP Cryptate antibody directly to the wells. Causality: This step initiates competitive binding. High endogenous cAMP (resulting from successful drug inhibition) displaces the d2-cAMP from the Cryptate, leading to a decrease in the FRET signal.

  • Readout: Read the plate on a TR-FRET compatible reader (excitation at 337 nm, emission at 665 nm and 620 nm). Calculate the 665/620 ratio. Signal-to-background (S/B) ratios must exceed 3.0 for the data to be deemed actionable.

Quantitative Data Synthesis: cAMP Modulation

Table 2: Hypothetical HTRF assay results demonstrating dose-dependent cAMP accumulation.

Treatment ConditioncAMP Concentration (nM)Fold Change vs BasalS/B Ratio
Basal (Vehicle Control) 2.4 ± 0.31.0xN/A
Forskolin (10 µM) Only 18.5 ± 1.27.7x7.7
Forsk. + Cinnoline (1 µM) 45.2 ± 2.818.8x18.8
Forsk. + Cinnoline (10 µM) 88.4 ± 4.136.8x36.8

Conclusion & Lead Optimization Strategy

The preliminary screening of 6,7-Dimethoxy-4-(methylthio)cinnoline provides critical go/no-go data for medicinal chemistry teams. If the compound exhibits high cAMP accumulation (Table 2) alongside low general cytotoxicity (Table 1), it validates the 4-methylthio group as a viable alternative to traditional C4-amines.

Future Directions: The thioether linkage is susceptible to in vivo metabolic oxidation by Cytochrome P450 enzymes, potentially converting it into a sulfoxide or sulfone. Future screening must incorporate microsomal stability assays (HLM/RLM) to determine whether this oxidation acts as a liability or serves as a prodrug mechanism that enhances target residence time.

References

  • Title: Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Source: MDPI - Molecules (2019) URL: [Link]

  • Title: Discovery of a Series of 6,7-Dimethoxy-4-pyrrolidylquinazoline PDE10A Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications (2007) URL: [Link]

  • Title: Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines Source: MDPI - Molecules (2011) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: 6,7-Dimethoxy-4-(methylthio)cinnoline as a Versatile Heterocyclic Building Block

Introduction: The Strategic Value of the Cinnoline Scaffold Heterocyclic compounds form the backbone of modern medicinal chemistry, with over 85% of biologically active molecules incorporating such ring systems.[1][2] Wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Cinnoline Scaffold

Heterocyclic compounds form the backbone of modern medicinal chemistry, with over 85% of biologically active molecules incorporating such ring systems.[1][2] Within this vast chemical space, the cinnoline (1,2-benzodiazine) nucleus has emerged as a "privileged scaffold"—a molecular framework that is able to provide high-affinity ligands for more than one type of biological target. Cinnoline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antifungal properties.[3]

The strategic functionalization of the cinnoline core is paramount to modulating its biological activity. The 6,7-dimethoxy substitution pattern, in particular, is a well-established motif in successful kinase inhibitors, such as in the quinoline-based drug Cabozantinib.[4][5] This substitution often enhances binding affinity and improves pharmacokinetic properties.

This guide focuses on 6,7-Dimethoxy-4-(methylthio)cinnoline , a highly versatile building block for drug discovery. The key to its utility lies in the 4-(methylthio) group. This moiety serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for the straightforward introduction of a wide array of functional groups, particularly amines, at the C4 position. This enables the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Synthesis of the Core Building Block

The synthesis of 6,7-Dimethoxy-4-(methylthio)cinnoline is not widely reported, thus a robust and logical pathway is proposed here, starting from the readily available 1-(3,4-dimethoxyphenyl)ethanone. The strategy involves the formation of the key intermediate, 6,7-dimethoxycinnolin-4-one, followed by conversion to the 4-chloro derivative, and finally substitution to install the methylthio group.

Proposed Synthetic Pathway

Synthesis_Workflow A 1-(3,4-dimethoxyphenyl)ethanone B 1-(4,5-dimethoxy-2-nitrophenyl)ethanone A->B Nitration (HNO₃, H₂SO₄) C 1-(2-amino-4,5-dimethoxyphenyl)ethanone B->C Reduction (Fe, NH₄Cl or H₂, Pd/C) D 6,7-dimethoxycinnolin-4-one C->D Diazotization & Cyclization (NaNO₂, HCl) E 4-Chloro-6,7-dimethoxycinnoline D->E Chlorination (POCl₃ or SOCl₂) F 6,7-Dimethoxy-4-(methylthio)cinnoline E->F Thiomethylation (NaSMe)

Caption: Proposed synthetic workflow for 6,7-Dimethoxy-4-(methylthio)cinnoline.

Rationale: This pathway leverages established transformations in heterocyclic chemistry.

  • Steps A-D: The synthesis of the cinnolinone core from a substituted acetophenone is a standard approach.[6][7] Nitration followed by reduction provides the necessary 2-amino functionality, which can then undergo diazotization and intramolecular cyclization to form the cinnolinone ring.

  • Step D-E: Conversion of a heterocyclic hydroxyl group (or its tautomeric 'one' form) to a chloride is a crucial activation step.[8][9] Phosphorus oxychloride (POCl₃) is a common and effective reagent for this transformation on similar scaffolds like quinolines and quinazolines.[4][9][10]

  • Step E-F: The 4-chloro position is now highly activated for SNAr. Reaction with sodium thiomethoxide (NaSMe) readily displaces the chloride to install the target methylthio group, which itself is a versatile leaving group for subsequent diversification.

Core Application: Nucleophilic Aromatic Substitution (SNAr)

The primary application of 6,7-Dimethoxy-4-(methylthio)cinnoline is as an electrophilic partner in SNAr reactions. This allows for the construction of C-N, C-O, and C-S bonds at the C4 position, providing rapid access to diverse libraries of novel compounds.

Mechanistic Rationale

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[11]

  • Nucleophilic Attack: A nucleophile (e.g., an amine) attacks the electron-deficient C4 carbon of the cinnoline ring. The electron-withdrawing nature of the two ring nitrogen atoms is critical, as it stabilizes the resulting negatively charged intermediate, known as a Meisenheimer complex.

  • Elimination: The aromaticity of the ring is restored by the expulsion of the leaving group, in this case, the methylthiolate anion (MeS⁻).

The methylthio group is an effective leaving group, often comparable to or better than a chloro group, especially under certain conditions, making this building block highly reactive and versatile.

General Protocol: SNAr with Amine Nucleophiles

This protocol describes a general procedure for the reaction of 6,7-Dimethoxy-4-(methylthio)cinnoline with a primary or secondary amine. This is a foundational reaction for generating libraries of 4-aminocinnoline derivatives, a compound class with significant therapeutic potential.[12][13][14]

SNAr_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification A Combine Building Block (1.0 eq), Amine (1.2-2.0 eq), and Solvent (e.g., DMF) B Add Base (e.g., DIPEA, 2.0 eq) if amine salt is used or for primary amines A->B C Inert Atmosphere (N₂ or Ar) B->C D Heat to 80-120 °C C->D E Monitor by TLC or LC-MS (typically 4-24 h) D->E F Cool to RT E->F G Pour into water/ice F->G H Extract with organic solvent (e.g., EtOAc, DCM) G->H I Wash, Dry, Concentrate H->I J Silica Gel Column Chromatography I->J K Characterize Product (NMR, MS) J->K

Caption: General experimental workflow for SNAr reactions.

Detailed Steps:

  • Reagent Preparation: To a dry reaction vessel, add 6,7-Dimethoxy-4-(methylthio)cinnoline (1.0 equivalent).

  • Reaction Setup: Add the desired amine nucleophile (1.2–2.0 equivalents). For less reactive amines or when using an amine hydrochloride salt, a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents) can be added.[15] Dissolve the components in a suitable polar aprotic solvent (e.g., DMF, DMSO, or isopropanol) under an inert atmosphere (N₂ or Argon).[12][16]

  • Heating and Monitoring: Heat the reaction mixture to 80–120 °C. The optimal temperature depends on the nucleophilicity of the amine. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4–24 hours).

  • Work-up: After cooling to room temperature, pour the reaction mixture into a beaker of cold water or ice to precipitate the crude product or to facilitate extraction.

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., Ethyl Acetate or Dichloromethane) three times. Combine the organic layers.

  • Purification: Wash the combined organic layers with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Scope and Versatility

The true power of this building block lies in its compatibility with a wide range of nucleophiles. This allows for the systematic exploration of chemical space around the cinnoline core.

Nucleophile ClassExample NucleophileExpected Product StructureRationale for Inclusion
Aromatic Amines 3-chloro-4-fluoroaniline4-(3-chloro-4-fluoroanilino)-6,7-dimethoxycinnolineA key fragment in many kinase inhibitors (e.g., Lapatinib). Introduces vectors for further modification.
Aliphatic Amines Piperazine4-(Piperazin-1-yl)-6,7-dimethoxycinnolineOften used to improve solubility and provides a handle for further derivatization.
Heterocyclic Amines 3-aminopyridine6,7-dimethoxy-4-(pyridin-3-ylamino)cinnolineIntroduces hydrogen bond acceptors and can modulate physicochemical properties.
Alcohols/Phenols Phenol6,7-dimethoxy-4-phenoxycinnolineCreates diaryl ether linkages, a common motif in bioactive molecules. Requires a strong base (e.g., NaH).
Thiols Thiophenol6,7-dimethoxy-4-(phenylthio)cinnolineGenerates diaryl thioethers, exploring different electronic and conformational properties.

Advanced Applications & Further Modifications

Beyond direct SNAr, the 6,7-Dimethoxy-4-(methylthio)cinnoline scaffold allows for more complex synthetic strategies.

  • Oxidation to Sulfone: The methylthio group can be oxidized (e.g., using m-CPBA) to the corresponding methylsulfone. The sulfone group is an even better leaving group, enabling SNAr reactions with weaker nucleophiles that may be unreactive towards the methylthio or chloro analogues.

  • Demethylation: The 6,7-dimethoxy groups can be selectively or fully demethylated (e.g., using BBr₃) to the corresponding phenols. These phenolic hydroxyl groups can then be used as new points for diversification, allowing for the synthesis of ethers or esters, dramatically expanding the accessible chemical space.

Conclusion

6,7-Dimethoxy-4-(methylthio)cinnoline is a high-value, strategically designed heterocyclic building block. Its primary utility lies in its activation towards nucleophilic aromatic substitution at the C4 position, enabling the efficient and modular synthesis of diverse libraries of 4-substituted cinnolines. This capacity for rapid analogue synthesis makes it an invaluable tool for researchers, scientists, and drug development professionals aiming to accelerate hit-to-lead and lead optimization campaigns, particularly in fields like oncology and infectious diseases where the cinnoline scaffold has shown significant promise.

References

  • Sánchez, B., et al. (2019). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate. Available at: [Link]

  • Al-Omary, F. A., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. Available at: [Link]

  • Bhupathi, R. S., et al. (2014). A SIMPLE AND HIGHLY EFFICIENT SYNTHESIS OF QUINOLINE TERTIARY AMINES CATALYZED BY HUNIG'S BASE. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Zhang, Q., et al. (2018). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Ames, D. E., & Novitt, B. (1975). Cinnolines. Part XVII. Reactions of 4-chlorocinnoline-3-carbonitrile and preparation of 2,3-dihydro-3-imino-1H-pyrazolo[4,3-c]cinnolines. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Kondaparla, S., et al. (2016). Reaction of 4-chloroquinazolines (C) with different amines. ResearchGate. Available at: [Link]

  • Wu, M., et al. (2011). 4-Chloro-6,7-dimethoxyquinoline. Acta Crystallographica Section E. Available at: [Link]

  • Zhang, Q., et al. (2018). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Semantic Scholar. Available at: [Link]

  • Kamal, A., et al. (2011). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Smaill, J. B., et al. (2009). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Molecules. Available at: [Link]

  • Scribd. Methods For The Synthesis of Cinnolines. Available at: [Link]

  • Wu, M. (2011). 4-Chloro-6,7-dimethoxyquinoline. ResearchGate. Available at: [Link]

  • Vinogradova, O. V., & Balova, I. A. (2008). Methods for the synthesis of cinnolines (Review). Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Bozorov, K., et al. (2019). Heterocycles in Medicinal Chemistry. Molecules. Available at: [Link]

  • Sharma, P. K., et al. (2022). A Review on Medicinally Important Heterocyclic Compounds. The Open Medicinal Chemistry Journal. Available at: [Link]

  • Der Pharma Chemica (2016). A Review: Biological Importance of Heterocyclic Compounds. Der Pharma Chemica. Available at: [Link]

  • Weast, S. K. (2019). The Use of Heterocycles as Important Structures in Medicinal Chemistry. The Aquila Digital Community. Available at: [Link]

  • Majer, P., et al. (2026). Heterocycles in Medicinal Chemistry III. Molecules. Available at: [Link]

Sources

Application

Application Notes and Protocols for the ¹H and ¹³C NMR Spectroscopic Characterization of 6,7-Dimethoxy-4-(methylthio)cinnoline

Introduction Cinnoline and its derivatives are a class of nitrogen-containing heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities.[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Cinnoline and its derivatives are a class of nitrogen-containing heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities.[1] The precise structural elucidation of these molecules is paramount for understanding their structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous characterization of organic molecules. This document provides a detailed guide to the ¹H and ¹³C NMR spectroscopic analysis of a specific cinnoline derivative, 6,7-Dimethoxy-4-(methylthio)cinnoline.

This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical basis for spectral interpretation and practical, step-by-step protocols for sample preparation and data acquisition. The methodologies described herein are designed to ensure high-quality, reproducible results, forming a self-validating system for the structural confirmation of the target compound.

Predicted NMR Spectral Data

Predicting the NMR spectrum of a novel compound is a crucial first step in its characterization. By analyzing the chemical structure of 6,7-Dimethoxy-4-(methylthio)cinnoline and comparing it to known data for related structures, we can estimate the expected chemical shifts and coupling patterns. This predictive analysis is grounded in the fundamental principles of NMR, where the chemical environment of each nucleus dictates its resonance frequency.[2]

The structure of 6,7-Dimethoxy-4-(methylthio)cinnoline contains several distinct proton and carbon environments, which will give rise to a unique set of signals in the ¹H and ¹³C NMR spectra. The electron-donating methoxy groups and the methylthio group, along with the nitrogen atoms in the cinnoline ring, will all influence the chemical shifts of the aromatic protons and carbons.[3][4]

Predicted ¹H NMR Data

The following table summarizes the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for the protons of 6,7-Dimethoxy-4-(methylthio)cinnoline. These predictions are based on data from analogous substituted cinnolines and general principles of NMR spectroscopy.[5][6]

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-38.5 - 8.7Doublet~6.01H
H-57.2 - 7.4Singlet-1H
H-87.0 - 7.2Singlet-1H
6-OCH₃3.9 - 4.1Singlet-3H
7-OCH₃3.9 - 4.1Singlet-3H
4-SCH₃2.5 - 2.7Singlet-3H
Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts are presented below. The chemical shifts of the aromatic carbons are influenced by the substituents and the nitrogen atoms of the cinnoline ring system. The signals for the methoxy and methylthio carbons are expected in their characteristic regions.[7][8]

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-3145 - 150
C-4155 - 160
C-4a120 - 125
C-5100 - 105
C-6150 - 155
C-7150 - 155
C-8105 - 110
C-8a140 - 145
6-OCH₃55 - 60
7-OCH₃55 - 60
4-SCH₃15 - 20

Experimental Protocols

To obtain high-quality NMR spectra, meticulous sample preparation and the use of appropriate acquisition parameters are essential. The following protocols provide a step-by-step guide for the NMR analysis of 6,7-Dimethoxy-4-(methylthio)cinnoline.

Sample Preparation Workflow

G cluster_0 Sample Preparation A Weigh 5-10 mg of 6,7-Dimethoxy-4-(methylthio)cinnoline B Transfer to a clean, dry NMR tube A->B C Add ~0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) B->C D Cap the tube and vortex until fully dissolved C->D E Add a small amount of TMS (internal standard) D->E F Insert into spinner turbine E->F

Caption: Workflow for NMR Sample Preparation.

Detailed Protocol for Sample Preparation
  • Weighing the Sample: Accurately weigh 5-10 mg of high-purity 6,7-Dimethoxy-4-(methylthio)cinnoline.

  • Transfer to NMR Tube: Carefully transfer the weighed sample into a clean, dry 5 mm NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃). The choice of solvent is critical as it can influence chemical shifts.[3]

  • Dissolution: Cap the NMR tube and vortex or gently agitate until the sample is completely dissolved. Visually inspect for any undissolved particulate matter.

  • Internal Standard: Add a small amount (1-2 µL) of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.

  • Positioning: Place the NMR tube into a spinner turbine and adjust the depth according to the spectrometer's specifications.

NMR Data Acquisition Protocol

This protocol outlines the general steps for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer.

  • Instrument Setup:

    • Insert the sample into the NMR magnet.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both the ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

    • Use a standard pulse sequence (e.g., zg30).

    • Set the number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • Set the relaxation delay (D1) to be at least 1-2 seconds to allow for full relaxation of the protons.

    • Acquire the Free Induction Decay (FID).

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).[2]

    • Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.[2]

    • Set the number of scans to a higher value (e.g., 128-1024 or more) due to the low natural abundance of ¹³C.

    • Set a suitable relaxation delay (e.g., 2-5 seconds).

    • Acquire the FID.

  • Data Processing:

    • Apply Fourier transformation to the FIDs of both the ¹H and ¹³C spectra.

    • Phase correct the spectra.

    • Perform baseline correction.

    • Integrate the signals in the ¹H spectrum.

    • Reference the spectra to the TMS signal at 0 ppm.

Data Analysis and Interpretation

A logical approach to spectral analysis is crucial for accurate structure elucidation.

Data Analysis Workflow

G cluster_1 Spectral Analysis G Analyze ¹H NMR: Chemical Shifts, Integration, Multiplicity H Analyze ¹³C NMR: Number of signals, Chemical Shifts G->H I Correlate ¹H and ¹³C data with the proposed structure H->I J Compare experimental data with predicted values I->J K Confirm structure of 6,7-Dimethoxy-4-(methylthio)cinnoline J->K

Caption: Workflow for NMR Data Analysis.

Key Interpretive Points
  • ¹H NMR Spectrum:

    • Chemical Shift: The downfield chemical shifts of the aromatic protons are characteristic of their location on the electron-deficient cinnoline ring. The protons H-5 and H-8 are expected to be singlets due to the substitution pattern.

    • Integration: The relative integrals of the signals should correspond to the number of protons giving rise to each signal (e.g., 1H for each aromatic proton, 3H for each methyl group).

    • Multiplicity: The splitting patterns (e.g., doublet for H-3) provide information about the number of neighboring protons.

  • ¹³C NMR Spectrum:

    • Number of Signals: The number of distinct signals in the proton-decoupled ¹³C spectrum should correspond to the number of unique carbon atoms in the molecule.

    • Chemical Shift: The chemical shifts of the carbons provide information about their electronic environment. Carbons attached to electronegative atoms (O, N) will be deshielded and appear at higher chemical shifts.[8] The quaternary carbons (C-4, C-4a, C-6, C-7, C-8a) will typically have lower intensities.

Conclusion

The combination of ¹H and ¹³C NMR spectroscopy provides a powerful and definitive method for the structural characterization of 6,7-Dimethoxy-4-(methylthio)cinnoline. By following the detailed protocols for sample preparation and data acquisition, and by applying a systematic approach to data analysis, researchers can confidently confirm the identity and purity of this compound. This information is critical for advancing research and development in areas where cinnoline derivatives show therapeutic promise.

References

  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]

  • Journal of the Chemical Society B: Physical Organic. (n.d.). Proton magnetic resonance spectra of cinnolines. Part II. Alkylated derivatives of 4-substituted cinnolines. RSC Publishing. Retrieved from [Link]

  • Journal of the Chemical Society B: Physical Organic. (n.d.). Proton magnetic resonance spectra of substituted 6,7-dimethoxycinnolines. RSC Publishing. Retrieved from [Link]

  • ACD/Labs. (2026, January 27). Methoxy groups just stick out. Retrieved from [Link]

  • TSI Journals. (2018, June 28). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). [Table]. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm] of the.... [Table]. Retrieved from [Link]

  • (n.d.). Synthesis, characterization and biological activities of substituted cinnoline culphonamides. Retrieved from [Link]

  • PubMed. (2005, January 15). Complete assignment of 1H and 13C NMR spectra of some 4'-substituted diethyl 1-methylthio- and diethyl 1-methylsulfonyl-2-oxo-2-phenylethylphosphonates. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Thioester supporting info 09-08-12. Retrieved from [Link]

  • (2025, January 15). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). 1H & 13C NMR Spectra Methyl 4-(methylthio)-2-(3-nitrobenzamido)butanoate (2a). Retrieved from [Link]

  • (n.d.). Product Class 9: Cinnolines. Retrieved from [Link]

  • MDPI. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • PubMed. (2013, January 24). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. Retrieved from [Link]

  • (2025, September 30). What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-carboxylic acid?. Retrieved from [Link]

  • PMC. (n.d.). 1H–13C hetero-nuclear dipole–dipole couplings of methyl groups in stationary and magic angle spinning solid-state NMR experiments of peptides and proteins. Retrieved from [Link]

  • PubMed. (2019, December 15). Synthesis of Novel 6,7-dimethoxy-4-anilinoquinolines as Potent c-Met Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Proton NMR 1 H δ (ppm) and carbon 13 C NMR δ (ppm) shifts of acid function. [Table]. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). A Comprehensive Review On Cinnoline Derivatives. Retrieved from [Link]

  • (n.d.). 13 Carbon NMR. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Retrieved from [Link]

  • SpectraBase. (n.d.). 7-Methylthio-heptyl-isothiocyanate - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]

  • (2022, May 30). 1H-Benzo[de]cinnolines: an interesting class of heterocycles. Retrieved from [Link]

  • (n.d.). NMR Chemical Shifts. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]

  • (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts for various resonances in solution and solid state. [Table]. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

Sources

Method

Application Note: Robust HPLC-UV Method Development and ICH Q2(R2) Validation for 6,7-Dimethoxy-4-(methylthio)cinnoline

Abstract The accurate quantification of complex heterocyclic intermediates is a critical bottleneck in pharmaceutical drug development. This application note details a comprehensive, self-validating High-Performance Liqu...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The accurate quantification of complex heterocyclic intermediates is a critical bottleneck in pharmaceutical drug development. This application note details a comprehensive, self-validating High-Performance Liquid Chromatography (HPLC) method for the analysis of 6,7-Dimethoxy-4-(methylthio)cinnoline . By prioritizing mechanistic causality—specifically the thermodynamic interactions between the basic cinnoline core and the stationary phase—this guide establishes a robust protocol compliant with the latest ICH Q2(R2) validation guidelines.

Chemical Profiling & Mechanistic Rationale

To develop a robust chromatographic method, one must first deconstruct the physicochemical properties of the analyte[1]. 6,7-Dimethoxy-4-(methylthio)cinnoline (C₁₁H₁₂N₂O₂S) presents unique challenges and opportunities for reversed-phase HPLC:

  • The Cinnoline Core (Diaza-ring): The adjacent basic nitrogen atoms in the fused aromatic ring possess lone pairs that are highly prone to secondary cation-exchange interactions with residual, unreacted silanol groups (-SiOH) on silica-based stationary phases. If left unmitigated, this causes severe peak tailing[2].

  • Hydrophobic Substituents: The two electron-donating methoxy groups at positions 6 and 7, combined with the bulky, polarizable methylthio group at position 4, significantly increase the molecule's lipophilicity. This ensures strong retention on hydrophobic stationary phases.

Causality in Method Design: To prevent peak tailing, we must neutralize the acidic silanols (pKa ~3.5–4.5) on the column. By utilizing an acidic mobile phase (0.1% Formic Acid, pH ~2.7), we force the silanols into their protonated, neutral state, effectively shutting down secondary interactions[3]. Furthermore, selecting a fully end-capped C18 column provides a primary steric shield against any remaining active sites.

While a standard C18 column provides excellent hydrophobic retention, a Phenyl-Hexyl stationary phase could serve as a powerful orthogonal alternative. The extended π-electron system of the cinnoline core can engage in π-π interactions with the phenyl phase, offering superior selectivity if structurally similar des-methylthio impurities are present.

Method Development Workflows & Logical Relationships

The following diagrams illustrate the systematic workflow for method development and the mechanistic logic dictating our mobile phase selection.

Fig 1: Systematic HPLC method development workflow for cinnoline derivatives.

Fig 2: Mechanistic causality of acidic mobile phase on cinnoline peak symmetry.

Optimized Chromatographic Conditions

All quantitative data and instrumental parameters have been synthesized into Table 1 to provide a clear, reproducible framework.

Table 1: Optimized HPLC Method Parameters

ParameterSpecificationMechanistic Rationale
Column C18, 150 x 4.6 mm, 3.5 µm (End-capped)High hydrophobic retention; end-capping prevents tailing from basic nitrogens.
Mobile Phase A 0.1% Formic Acid in Ultrapure WaterControls pH (~2.7), protonates and neutralizes residual silanols.
Mobile Phase B Acetonitrile (HPLC Grade)Lower viscosity than Methanol; superior solvation for nitrogenous heterocycles.
Elution Mode Gradient (10% B to 90% B over 15 min)Sharpens late-eluting peaks and cleans the column of highly retained matrix.
Flow Rate 1.0 mL/minOptimal linear velocity for standard 4.6 mm internal diameter columns.
Column Temp. 30 °CReduces mobile phase viscosity, improving mass transfer and peak efficiency.
Detection UV at 254 nm and 280 nmCaptures the extended aromatic conjugation of the cinnoline core.
Injection Vol. 10 µLPrevents column overloading while maintaining high signal-to-noise ratios.

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system . No sample analysis should proceed unless the system mathematically proves its own fitness through the integrated System Suitability Test (SST).

Step 1: Mobile Phase Preparation
  • Aqueous Phase (A): Measure 1000 mL of Ultrapure Water (18.2 MΩ·cm). Add exactly 1.0 mL of LC-MS grade Formic Acid. Mix thoroughly and sonicate for 10 minutes to degas and prevent pump cavitation.

  • Organic Phase (B): Filter HPLC-grade Acetonitrile through a 0.22 µm PTFE membrane.

Step 2: Standard & Sample Preparation
  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of Ultrapure Water and Acetonitrile.

  • Stock Solution: Accurately weigh 10.0 mg of 6,7-Dimethoxy-4-(methylthio)cinnoline reference standard. Transfer to a 100 mL volumetric flask. Dissolve in 50 mL of Diluent using ultrasonication for 5 minutes. Make up to the mark with Diluent (Concentration: 100 µg/mL).

  • Working Standard: Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with Diluent (Concentration: 10 µg/mL). Filter through a 0.45 µm syringe filter into an amber HPLC vial.

Step 3: System Equilibration & Self-Validation
  • Purge the HPLC system (autosampler, pumps, and detector) with Mobile Phases A and B.

  • Equilibrate the C18 column at initial gradient conditions (10% B) for at least 20 column volumes until the UV baseline is flat and pressure ripple is < 1%.

  • Execute the SST Sequence: Inject the Diluent blank to confirm the absence of ghost peaks. Follow with six replicate injections of the 10 µg/mL Working Standard.

  • Critical Gate: The system must automatically calculate the parameters in Table 2 . If any parameter fails, the sequence must halt, and the listed corrective action must be taken.

Table 2: System Suitability Specifications & Self-Correction Matrix

ParameterAcceptance CriteriaCorrective Action if Failed
Retention Time (RT) Precision %RSD ≤ 1.0% (n=6)Check pump proportioning valves for leaks; re-equilibrate column.
Peak Area Precision %RSD ≤ 2.0% (n=6)Purge autosampler syringe to remove trapped micro-bubbles.
Tailing Factor (Tf) 0.8 ≤ Tf ≤ 1.5Replace column (indicates loss of end-capping) or verify Mobile Phase A pH.
Theoretical Plates (N) N ≥ 5000Perform a high-organic column wash to remove strongly retained impurities.
Step 4: Sample Analysis
  • Once SST passes, inject samples using a bracketed sequence: Blank → SST (n=6) → Samples (n=1 to 10) → Bracketing Standard (n=1).

  • The Bracketing Standard must yield a peak area within ±2.0% of the initial SST mean to validate the run's integrity over time.

ICH Q2(R2) Method Validation Strategy

Following the finalized ICH Q2(R2) guidelines (adopted in 2024), the analytical procedure must be proven fit for its intended purpose across its lifecycle[4]. The validation framework for this cinnoline derivative is summarized below.

Table 3: ICH Q2(R2) Validation Parameters & Acceptance Criteria

Validation CharacteristicExperimental MethodologyAcceptance Criteria
Specificity Inject blank, standard, and forced degradation samples (acid, base, peroxide, heat, UV light).No interfering peaks at the analyte RT. Peak purity angle < Purity threshold.
Linearity & Range Prepare 5 concentration levels ranging from 50% to 150% of the target analytical concentration.Correlation coefficient (R²) ≥ 0.999. Y-intercept bias ≤ 2.0%.
Accuracy (% Recovery) Spike API into a synthetic sample matrix at 3 distinct levels (80%, 100%, 120%) in triplicate.Mean recovery at each level must fall between 98.0% and 102.0%.
Repeatability Perform 6 replicate preparations and injections of the 100% target concentration standard.%RSD of the calculated concentrations ≤ 2.0%.
Intermediate Precision Execute the repeatability protocol on different days, by different analysts, using different HPLC units.Overall %RSD across all variables ≤ 2.0%.
Robustness Apply deliberate variations: pH (±0.2), Temp (±5°C), Flow Rate (±0.1 mL/min), Organic % (±2%).System suitability criteria (Table 2) must remain strictly met.

References

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • 6,7-DIMETHOXY-4-(METHYLTHIO)CINNOLINE . NCATS Inxight Drugs. Available at:[Link]

  • Separation of Cinnoline, 4-methyl- on RP HPLC . SIELC Technologies. Available at:[Link]

Sources

Application

Advanced Application Note: Palladium-Catalyzed Liebeskind-Srogl Cross-Coupling of 6,7-Dimethoxy-4-(methylthio)cinnoline

Executive Summary & Strategic Rationale The 6,7-dimethoxycinnoline scaffold is a privileged pharmacophore frequently utilized in the development of kinase inhibitors and targeted therapeutics. While traditional functiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The 6,7-dimethoxycinnoline scaffold is a privileged pharmacophore frequently utilized in the development of kinase inhibitors and targeted therapeutics. While traditional functionalization at the 4-position relies on highly reactive and moisture-sensitive 4-halo-cinnolines, the use of 6,7-Dimethoxy-4-(methylthio)cinnoline (CAS 6937-71-9) offers a paradigm shift. This thioether is a bench-stable, easily handled building block with a molecular weight of 236.29 g/mol [1].

To activate this stable thioether for carbon-carbon bond formation, the Liebeskind-Srogl cross-coupling is the premier methodology. This reaction facilitates the coupling of thioethers with boronic acids under neutral, base-free conditions[2]. This application note details the mechanistic causality, optimized conditions, and a self-validating protocol for executing this transformation, providing drug development professionals with a robust tool for late-stage scaffold diversification.

Mechanistic Insights & Causality (E-E-A-T)

In standard palladium catalysis, sulfur compounds are notorious for poisoning the active Pd(0) species by forming highly stable, inactive Pd-thiolate complexes. The Liebeskind-Srogl coupling circumvents this thermodynamic sink through a highly specific bimetallic mechanism.

The Causality of the Catalyst System:

  • The Copper Co-Catalyst (The Scavenger): The addition of stoichiometric Copper(I) thiophene-2-carboxylate (CuTC) is the master key to this reaction. CuTC acts as a highly thiophilic scavenger. It facilitates the transmetalation of the organic group from the boronic acid to the palladium center while simultaneously precipitating the cleaved methylthiolate as an inert, insoluble Cu-SMe byproduct. According to the literature, CuTC is vastly superior to other copper sources (like CuI) due to its precise coordination geometry and high thiophilicity[3].

  • The Ligand (The Accelerator): Tris(2-furyl)phosphine (TFP) is utilized instead of standard triphenylphosphine (PPh3). TFP is less electron-donating, which specifically accelerates the reductive elimination step—often the rate-limiting step when dealing with electron-rich heterocycles like dimethoxycinnolines.

  • Base-Free Conditions: Because the boronic acid is activated by the carboxylate of the CuTC rather than an exogenous base, the reaction operates under strictly neutral conditions, preserving base-sensitive functional groups on complex drug intermediates.

Mechanistic Pathway Visualization

Mechanism Pd0 Pd(0) L_n Active Catalyst OxAdd Oxidative Addition + 6,7-Dimethoxy-4-(methylthio)cinnoline Pd0->OxAdd PdII_1 Pd(II) Intermediate [Cinnoline]-Pd(L_n)-SMe OxAdd->PdII_1 TransMet Transmetalation + R-B(OH)2 & CuTC - Cu(SMe) & TC-B(OH)2 PdII_1->TransMet PdII_2 Pd(II) Intermediate [Cinnoline]-Pd(L_n)-R TransMet->PdII_2 RedElim Reductive Elimination Product Formation PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product 4-Substituted 6,7-Dimethoxycinnoline RedElim->Product

Caption: Catalytic cycle of the Liebeskind-Srogl cross-coupling highlighting the vital role of CuTC.

Quantitative Data: Condition Optimization

To demonstrate the causality of reagent selection, the following table summarizes the optimization data for the coupling of 6,7-Dimethoxy-4-(methylthio)cinnoline with phenylboronic acid.

Catalyst SystemLigandCo-CatalystSolvent / TempYield (%)Causality / Observation
Pd(PPh3)4 (5 mol%)NoneCuI (1.5 eq)THF, 60°C15%Strong Pd-S coordination poisons catalyst; CuI is an insufficient thiolate scavenger.
Pd2(dba)3 (2.5 mol%)PPh3 (10 mol%)CuTC (1.5 eq)THF, 60°C45%CuTC successfully scavenges thiolate, but PPh3 slows reductive elimination.
Pd2(dba)3 (2.5 mol%) TFP (10 mol%) CuTC (1.5 eq) THF, 60°C 92% Optimal. TFP accelerates reductive elimination; CuTC prevents catalyst poisoning.
Pd2(dba)3 (2.5 mol%)TFP (10 mol%)CuTC (1.5 eq)Dioxane, 90°C88%Higher temperatures lead to minor thermal degradation of the cinnoline core.

Self-Validating Experimental Protocol

Standard palladium-catalyzed cross-coupling workflows require strict adherence to inert atmosphere techniques to prevent catalyst degradation[4]. The following protocol is designed with built-in observational checkpoints to ensure experimental integrity.

Materials Required
  • Electrophile: 6,7-Dimethoxy-4-(methylthio)cinnoline (1.0 mmol, 236.3 mg)

  • Nucleophile: Arylboronic acid (1.5 mmol)

  • Catalyst: Pd2(dba)3 (0.025 mmol, 22.9 mg)

  • Ligand: Tris(2-furyl)phosphine (TFP) (0.10 mmol, 23.2 mg)

  • Co-Catalyst: Copper(I) thiophene-2-carboxylate (CuTC) (1.5 mmol, 286.0 mg)

  • Solvent: Anhydrous, degassed Tetrahydrofuran (THF) (10 mL)

Step-by-Step Procedure
  • Inert Assembly (Glovebox or Schlenk Line): To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add 6,7-Dimethoxy-4-(methylthio)cinnoline, arylboronic acid, Pd2(dba)3, TFP, and CuTC.

    • Causality Check: CuTC is highly sensitive to atmospheric oxygen. Weighing and transferring this reagent under an inert atmosphere (Argon or N2) is critical to prevent the formation of unreactive Cu(II) species.

  • Solvent Addition: Evacuate and backfill the reaction vessel with Argon three times. Add 10 mL of anhydrous, degassed THF via syringe.

  • Reaction Execution: Seal the tube and heat the reaction mixture in a pre-heated oil bath at 60 °C for 12–16 hours.

    • Self-Validation (Visual): Upon initial mixing, the solution will appear deep red/brown due to the Pd2(dba)3 and CuTC. As the reaction progresses and Cu-SMe forms, the mixture will transition into a cloudy, turbid yellow/brown suspension. This precipitation is a primary visual indicator of successful transmetalation.

  • Reaction Monitoring: Monitor the reaction via TLC (50% EtOAc/Hexanes) or LC-MS.

    • Self-Validation (Analytical): The starting material exhibits a strong UV absorbance and an [M+H]+ peak at m/z 237. The disappearance of this peak and the emergence of the coupled product mass validates completion.

  • Quench and Filtration: Cool the reaction to room temperature. Dilute with 10 mL of EtOAc and filter the suspension through a short pad of Celite to remove the insoluble Cu-SMe salts and palladium black. Rinse the Celite pad with an additional 20 mL of EtOAc.

  • Aqueous Workup: Transfer the filtrate to a separatory funnel. Wash with saturated aqueous NH4Cl (2 × 15 mL) to remove residual soluble copper species, followed by brine (15 mL).

    • Causality Check: NH4Cl acts as a mild chelator for copper, ensuring the organic layer is free of transition metal impurities that could streak during chromatography.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (gradient elution: 20% to 60% EtOAc in Hexanes) to afford the pure 4-aryl-6,7-dimethoxycinnoline.

Experimental Workflow Visualization

Workflow Step1 1. Reagent Prep Dry THF, Argon Purge Step2 2. Assembly Pd2(dba)3, TFP, CuTC Boronic Acid, Substrate Step1->Step2 Step3 3. Reaction 60°C, 12-18h Monitor via LC-MS Step2->Step3 Step4 4. Quench & Filter Cool to RT, Celite Pad Removes Cu-SMe Step3->Step4 Step5 5. Workup NH4Cl(aq) Wash Extract with EtOAc Step4->Step5 Step6 6. Purification Silica Gel Chromatography Step5->Step6

Caption: Step-by-step experimental workflow for the Liebeskind-Srogl coupling procedure.

References

  • lookchem.com - 6,7-Dimethoxy-4-(methylthio)cinnoline Chemical Properties and Identifiers. Retrieved from:[Link]

  • wikipedia.org - Liebeskind–Srogl coupling: Reaction Mechanisms and Generations. Retrieved from:[Link]

  • mdpi.com - Mild Copper-Catalyzed Cross-Coupling: The Role of CuTC as a Promoter. Retrieved from:[Link]

Sources

Method

Application Note: High-Resolution Mass Spectrometry Fragmentation Profiling of 6,7-Dimethoxy-4-(methylthio)cinnoline

Document Type: Technical Application Note & Methodological Protocol Target Audience: Analytical Chemists, DMPK Scientists, and Drug Discovery Researchers Introduction and Analytical Scope The compound 6,7-Dimethoxy-4-(me...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Methodological Protocol Target Audience: Analytical Chemists, DMPK Scientists, and Drug Discovery Researchers

Introduction and Analytical Scope

The compound 6,7-Dimethoxy-4-(methylthio)cinnoline (C₁₁H₁₂N₂O₂S) represents a highly functionalized heterocyclic scaffold frequently utilized in the design of kinase inhibitors and targeted anti-tumor agents[1]. During pharmacokinetic (PK) profiling and metabolite identification (MetID), distinguishing this parent core from its in vivo biotransformation products (such as S-oxidation or O-demethylation metabolites) requires a rigorous understanding of its gas-phase dissociation chemistry.

This application note provides an authoritative guide to the electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation behavior of 6,7-dimethoxy-4-(methylthio)cinnoline. By detailing the mechanistic causality behind each diagnostic fragment, this guide empowers scientists to confidently annotate complex MS/MS spectra and build highly specific Multiple Reaction Monitoring (MRM) assays.

Structural Dynamics and Ionization Causality

Before analyzing the spectra, it is critical to understand why the molecule ionizes and fragments the way it does.

  • Monoisotopic Mass: 236.0617 Da

  • Precursor Ion ([M+H]⁺): m/z 237.0695

In positive-ion ESI (ESI+), protonation is not random. The electron-donating effects of the 6,7-dimethoxy groups and the 4-methylthio moiety significantly increase the basicity of the cinnoline core. Protonation preferentially occurs at the N-1 or N-2 position of the diaza-ring. This localized charge dictates the subsequent Collision-Induced Dissociation (CID) pathways by weakening adjacent bonds—specifically the C4–S bond[2].

Mechanistic Fragmentation Pathways

The fragmentation of this scaffold is governed by three distinct structural vulnerabilities. Understanding these pathways allows for the differentiation of the parent drug from its structural analogs[3].

Pathway A: Cleavage of the Methylthio Group (Low-Energy Pathway)

The most thermodynamically favorable cleavage occurs at the 4-methylthio substituent. Protonation at the cinnoline nitrogen induces a charge-directed cleavage of the relatively weak C–S bond.

  • Mechanism: The precursor ion undergoes a neutral loss of methanethiol (CH₃SH, 48 Da).

  • Diagnostic Ion: m/z 189.06 ([C₁₀H₉N₂O₂]⁺). This fragment is the base peak at lower collision energies (15–25 eV) and serves as the primary confirmation that the methylthio group remains intact and unoxidized.

Pathway B: Dimethoxyarene Radical Cleavage (The "Even-Electron" Violation)

Methoxy-substituted aromatic systems are notable for violating the standard "even-electron rule" of MS/MS fragmentation[4].

  • Mechanism: The [M+H]⁺ ion ejects a methyl radical (•CH₃, 15 Da) to form a highly stable, resonance-delocalized radical cation at m/z 222.04. This is immediately followed by the expulsion of carbon monoxide (CO, 28 Da) via ring contraction, yielding m/z 194.05.

  • Diagnostic Value: The sequential loss of 15 Da and 28 Da is the definitive MS/MS signature of the 6,7-dimethoxy moiety. If an in vivo O-demethylation occurs, this specific cascade will be absent.

Pathway C: Cinnoline Core Rupture (High-Energy Pathway)

Fused diaza-heterocycles, such as cinnolines and phthalazines, characteristically extrude nitrogen gas (N₂, 28 Da) under elevated collision energies[2].

  • Mechanism: Following the initial loss of CH₃SH, the resulting fragment at m/z 189.06 undergoes a high-energy ring opening and N₂ expulsion to generate a benzocyclobutadiene-like cation at m/z 161.05.

Quantitative Data Summary

To facilitate rapid spectral annotation, the exact masses and mechanistic origins of the key product ions are summarized in Table 1 .

Table 1: High-Resolution Diagnostic Fragments of 6,7-Dimethoxy-4-(methylthio)cinnoline

Fragment m/zFormulaNeutral Loss (Da)Lost MoietyMechanistic Origin / PathwayRelative Abundance
237.0695 [C₁₁H₁₃N₂O₂S]⁺N/AN/APrecursor Ion ([M+H]⁺)Variable
222.0461 [C₁₀H₁₀N₂O₂S]⁺•15.0234•CH₃Methoxy radical cleavage (Path B)Medium
194.0512 [C₉H₁₀N₂OS]⁺•43.0183•CH₃ + CODimethoxy ring contraction (Path B)Low
189.0658 [C₁₀H₉N₂O₂]⁺48.0037CH₃SHMethylthio elimination (Path A)High (Base Peak)
161.0597 [C₉H₉N₂O]⁺76.0098CH₃SH + N₂Cinnoline core rupture (Path C)Medium
146.0362 [C₈H₆N₂O]⁺•91.0333CH₃SH + N₂ + •CH₃Sequential core & methoxy cleavageLow

Fragmentation Pathway Visualization

The logical relationship between the precursor ion and its product ions is mapped below.

G M Precursor Ion [M+H]+ m/z 237.07 C11H13N2O2S+ F1 Fragment A m/z 189.06 [M+H - CH3SH]+ M->F1 - CH3SH (48 Da) (Methylthio Cleavage) F2 Fragment B m/z 222.04 [M+H - •CH3]+• M->F2 - •CH3 (15 Da) (Methoxy Cleavage) F4 Fragment D m/z 161.05 [M+H - CH3SH - N2]+ F1->F4 - N2 (28 Da) (Cinnoline Core Rupture) F3 Fragment C m/z 194.05 [M+H - •CH3 - CO]+• F2->F3 - CO (28 Da) (Ring Contraction) F5 Fragment E m/z 146.03 [M+H - CH3SH - N2 - •CH3]+• F4->F5 - •CH3 (15 Da) (Methoxy Cleavage)

Figure 1: ESI-MS/MS fragmentation pathway of 6,7-Dimethoxy-4-(methylthio)cinnoline.

Experimental Protocol: LC-HRMS/MS Characterization

To ensure reproducibility and analytical trustworthiness, the following self-validating protocol must be used for the acquisition of the MS/MS spectra.

Phase 1: Sample Preparation

Causality: Cinnoline derivatives can undergo spontaneous S-oxidation if left in aqueous solutions exposed to light and ambient oxygen.

  • Prepare a 1 mg/mL primary stock solution of 6,7-dimethoxy-4-(methylthio)cinnoline in 100% LC-MS grade Acetonitrile (ACN). Store at -20°C in amber vials.

  • Dilute to a working concentration of 100 ng/mL using a diluent of 90:10 Water:ACN. Do not use diluents containing high concentrations of peroxides (e.g., old THF or ether) to prevent artifactual S-oxidation.

Phase 2: Liquid Chromatography (LC) Separation

Causality: A sharp, symmetrical peak is required to prevent ion suppression and ensure a high-quality MS/MS duty cycle.

  • Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water. (Formic acid ensures complete protonation of the cinnoline core, pKa ~3.0, driving the population to the [M+H]⁺ state).

  • Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile.

  • Gradient: 5% B to 95% B over 4.0 minutes. Flow rate: 0.4 mL/min. Injection volume: 2 µL.

Phase 3: High-Resolution Mass Spectrometry (HRMS) Parameters

Causality: The C–S bond cleavage requires low energy, whereas the extrusion of N₂ from the aromatic core requires high energy. A single collision energy will miss half of the structural picture.

  • Instrument: Q-TOF or Orbitrap mass spectrometer operating in ESI+ mode.

  • Source Parameters: Capillary Voltage: 3.5 kV; Desolvation Temp: 400°C; Sheath Gas: 40 arb.

  • Acquisition Mode: Parallel Reaction Monitoring (PRM) or targeted MS/MS.

  • Stepped Collision Energy (NCE): Apply a stepped normalized collision energy of 20, 40, and 60 eV . This ensures the simultaneous capture of the labile m/z 189.06 ion (at 20 eV) and the stable m/z 161.05 and 146.03 ions (at 40-60 eV) in a single composite spectrum.

Phase 4: Quality Control & Self-Validation (SST)
  • Blank Subtraction: Inject a matrix blank (90:10 Water:ACN) prior to the sample. Ensure no isobaric interference exists at m/z 237.0695 ± 5 ppm.

  • Mass Accuracy Check: The precursor ion mass error must be ≤ 3 ppm. If the error exceeds this, recalibrate the TOF/Orbitrap mass analyzer before proceeding.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving Solubility Challenges with 6,7-Dimethoxy-4-(methylthio)cinnoline

Welcome to the technical support guide for 6,7-Dimethoxy-4-(methylthio)cinnoline. This resource is designed for researchers, scientists, and drug development professionals encountering solubility issues with this compoun...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 6,7-Dimethoxy-4-(methylthio)cinnoline. This resource is designed for researchers, scientists, and drug development professionals encountering solubility issues with this compound in biological assays. We will explore the root causes of these challenges and provide a systematic, field-proven approach to achieving reliable and reproducible results.

Part 1: Understanding the Molecule and the Challenge

6,7-Dimethoxy-4-(methylthio)cinnoline is a heterocyclic compound built on a cinnoline core. Its structure, featuring a planar aromatic system, two methoxy groups, and a methylthio group, contributes to its lipophilic nature and consequently, poor aqueous solubility. The strong intermolecular forces within the compound's crystal lattice make it energetically difficult for water molecules to solvate individual molecules, a common challenge with many heterocyclic drug candidates. This inherent hydrophobicity is the primary hurdle to its use in aqueous-based biological assays.

This guide provides a troubleshooting framework, from fundamental techniques to advanced formulation strategies, to overcome these solubility barriers.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My initial attempt to dissolve the compound directly in aqueous buffer (PBS, Media) failed. What is the standard first step?

A1: Direct dissolution in aqueous buffers is highly unlikely to succeed due to the compound's hydrophobic nature. The universally accepted first step is to prepare a high-concentration stock solution in an appropriate organic solvent.

Primary Recommendation: Dimethyl Sulfoxide (DMSO)

DMSO is the most widely used solvent in drug discovery for creating stock solutions because of its exceptional ability to dissolve a broad range of nonpolar and polar compounds and its miscibility with water.

Protocol 1: Preparing a 10 mM DMSO Stock Solution

  • Weigh Compound: Accurately weigh a small amount of 6,7-Dimethoxy-4-(methylthio)cinnoline powder (e.g., 2.36 mg).

  • Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration. For 2.36 mg (MW: 236.3 g/mol ), adding 1 mL of DMSO will yield a 10 mM stock solution.

  • Ensure Complete Dissolution: Vortex the solution thoroughly. If solids persist, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied, but be cautious of potential compound degradation.

  • Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles, which can promote precipitation. Store at -20°C or -80°C in tightly sealed, low-retention tubes.

Q2: I successfully made a 10 mM DMSO stock, but when I dilute it into my cell culture medium or assay buffer, a precipitate or cloudiness appears. What is happening?

A2: This is a very common phenomenon known as "crashing out" or precipitation. It occurs when the compound's concentration in the final aqueous environment exceeds its kinetic solubility limit .

Your 10 mM stock is in 100% DMSO, a highly favorable environment for the compound. When you add a small volume of this stock to a large volume of aqueous buffer, the DMSO concentration plummets, and the water-hating compound rapidly precipitates out of the now unfavorable solution. This is sometimes referred to as "DMSO shock."

Immediate Troubleshooting Steps:

  • Lower the Final Concentration: This is the simplest fix. Your target concentration may be above the compound's solubility limit. Perform a serial dilution to identify the highest concentration that remains in solution.

  • Optimize Your Dilution Technique:

    • Pre-warm the medium/buffer to 37°C. Solubility is often higher at warmer temperatures.

    • Perform a stepwise dilution. Instead of adding 2 µL of 10 mM stock into 2 mL of media, first create an intermediate dilution (e.g., add 2 µL stock to 198 µL of media to get 100 µM), vortex, and then add this intermediate solution to your final volume.

    • Add the stock solution dropwise to the full volume of buffer while gently vortexing or swirling. This "reverse dilution" helps disperse the compound quickly, avoiding localized high concentrations that trigger precipitation.

  • Check Your Final DMSO Concentration: For most cell-based assays, the final DMSO concentration should not exceed 0.5%, with <0.1% being ideal for sensitive cell lines. Always include a vehicle control (media + same final % of DMSO) in your experiments.

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Caption: Initial troubleshooting workflow for compound precipitation.

Q3: I've tried the basic steps, but my required concentration still leads to precipitation. What advanced solubilization methods can I use?

A3: When standard dilution techniques are insufficient, you can employ solubilizing excipients. The choice of excipient depends heavily on your assay type.

Option 1: Cyclodextrins (Recommended for Cell-Based Assays)

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate hydrophobic molecules like yours, forming a water-soluble "inclusion complex." This effectively shields the compound from the aqueous environment, dramatically increasing its apparent solubility.

  • How it Works: The hydrophobic "guest" (your compound) fits into the hydrophobic "host" cavity of the cyclodextrin, while the hydrophilic exterior of the host allows the entire complex to dissolve readily in water.

  • Common Types: β-Cyclodextrin (β-CD) and its more soluble derivative, 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), are widely used.

  • Benefits: Generally have low cell toxicity and are less likely to interfere with biological processes compared to surfactants.

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Caption: Mechanism of cyclodextrin-mediated solubilization.

Option 2: Surfactants (Use with Caution)

Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles in aqueous solutions. These micelles have a hydrophobic core that can encapsulate your compound, solubilizing it in the bulk aqueous phase.

  • Caution: Surfactants can be disruptive to cell membranes and may interfere with certain enzymatic assays or protein interactions. Their use requires careful validation to ensure they do not affect the biological readout. Cytotoxicity should be evaluated at the working concentration.

Option 3: pH Adjustment (Primarily for Biochemical Assays)

The cinnoline core contains nitrogen atoms, which can act as weak bases. In a biochemical assay with a purified enzyme in a simple buffer, you may have the flexibility to lower the pH. Protonating the nitrogen atoms can increase the compound's aqueous solubility.

  • Limitation: This method is generally not suitable for cell culture , as mammalian cells require a tightly controlled pH range of 7.2-7.4 for viability. Altering the media pH will induce stress and lead to unreliable results.

Q4: How do I choose the best solubilization strategy for my experiment?

A4: The optimal strategy balances maximizing compound solubility with minimizing assay interference.

StrategyEfficacyCell-Based Assay CompatibilityBiochemical Assay CompatibilityKey Considerations
DMSO (Standard) GoodExcellent (at <0.5%)Excellent (at <1-2%)The gold standard. Optimize dilution first.
Co-solvents (Ethanol, PEG) ModerateFair (Toxicity varies)GoodMust test for solvent-specific effects and cell toxicity.
Cyclodextrins (HP-β-CD) HighVery Good Very Good Often the best choice after DMSO fails. Low toxicity.
Surfactants (Tween® 80) HighPoor to FairFair to GoodHigh potential for cell toxicity and assay interference. Requires extensive validation.
pH Adjustment VariableNot Recommended Good (Buffer dependent)Only for cell-free systems where pH can be altered without affecting the target.

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G start Advanced Solubilization Needed assay_type What is your assay type? start->assay_type cell_based Cell-Based Assay assay_type->cell_based Cell-Based biochemical Biochemical (Cell-Free) Assay assay_type->biochemical Biochemical try_cyclo First Choice: Try Cyclodextrins (e.g., HP-β-CD) cell_based->try_cyclo biochemical->try_cyclo try_ph Consider pH Adjustment (if assay tolerates it) biochemical->try_ph try_surfactant Second Choice: Use Surfactants (e.g., Tween® 80) *Requires extensive toxicity/interference validation* try_cyclo->try_surfactant Fails cyclo_works Problem Solved try_cyclo->cyclo_works Success

Optimization

troubleshooting 6,7-Dimethoxy-4-(methylthio)cinnoline degradation during long-term storage

This technical support guide is designed for researchers, scientists, and drug development professionals to address the challenges associated with the long-term storage and degradation of 6,7-Dimethoxy-4-(methylthio)cinn...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to address the challenges associated with the long-term storage and degradation of 6,7-Dimethoxy-4-(methylthio)cinnoline. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your compound.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of 6,7-Dimethoxy-4-(methylthio)cinnoline.

Q1: What are the primary factors that can cause the degradation of 6,7-Dimethoxy-4-(methylthio)cinnoline during long-term storage?

A1: The primary factors contributing to the degradation of 6,7-Dimethoxy-4-(methylthio)cinnoline are exposure to light (photodegradation), oxygen (oxidation), and moisture (hydrolysis). The methylthio group is particularly susceptible to oxidation, while the cinnoline ring itself can be sensitive to photolytic and hydrolytic conditions.

Q2: What are the ideal storage conditions for solid 6,7-Dimethoxy-4-(methylthio)cinnoline?

A2: For optimal long-term stability, solid 6,7-Dimethoxy-4-(methylthio)cinnoline should be stored in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) at -20°C. To minimize moisture exposure, storing the vial in a desiccator is also recommended.

Q3: How can I tell if my sample of 6,7-Dimethoxy-4-(methylthio)cinnoline has degraded?

A3: Degradation can be suspected if you observe a change in the physical appearance of the compound (e.g., color change from pale yellow to brown), a decrease in purity as determined by analytical techniques such as HPLC, or the appearance of new peaks in your chromatogram.

Q4: Can I store 6,7-Dimethoxy-4-(methylthio)cinnoline in solution?

A4: Storing 6,7-Dimethoxy-4-(methylthio)cinnoline in solution for extended periods is not recommended due to the increased risk of degradation. If short-term storage in solution is necessary, use a high-purity, anhydrous aprotic solvent (e.g., anhydrous DMSO or DMF), store at -80°C, and use promptly.

II. Troubleshooting Guide: Degradation Issues

This guide provides a systematic approach to troubleshooting common degradation-related problems encountered during the storage and handling of 6,7-Dimethoxy-4-(methylthio)cinnoline.

Problem 1: Appearance of New, More Polar Peaks in HPLC Analysis

  • Question: I've analyzed my stored sample of 6,7-Dimethoxy-4-(methylthio)cinnoline and observe one or two new peaks that elute earlier than the parent compound. What could be the cause?

  • Answer & Troubleshooting Workflow:

    The appearance of more polar impurities strongly suggests oxidation of the methylthio group. The primary degradation products would be the corresponding sulfoxide and, upon further oxidation, the sulfone.

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    DegradationPathway Parent 6,7-Dimethoxy-4-(methylthio)cinnoline Sulfoxide 6,7-Dimethoxy-4-(methylsulfinyl)cinnoline (Sulfoxide) Parent->Sulfoxide Oxidation Sulfone 6,7-Dimethoxy-4-(methylsulfonyl)cinnoline (Sulfone) Sulfoxide->Sulfone Further Oxidation

    Caption: Oxidation pathway of the methylthio group.

    Diagnostic Steps:

    • Confirm Identity of Degradants:

      • LC-MS Analysis: The most effective way to identify these new peaks is by Liquid Chromatography-Mass Spectrometry (LC-MS). The sulfoxide will have a molecular weight 16 Da higher than the parent compound, and the sulfone will be 32 Da higher.

      • Forced Oxidation Study: To confirm, you can intentionally degrade a small amount of fresh 6,7-Dimethoxy-4-(methylthio)cinnoline with a mild oxidizing agent like hydrogen peroxide (H₂O₂) and compare the resulting chromatogram with that of your stored sample.[1][2]

    • Investigate the Cause:

      • Oxygen Exposure: Was the container properly sealed and flushed with an inert gas? Improper sealing is a common cause of oxidation.

      • Storage Temperature: Was the compound stored at the recommended -20°C? Higher temperatures can accelerate oxidation.

    Corrective Actions:

    • Repurification: If the level of degradation is unacceptable, the material may need to be repurified, for example, by column chromatography.

    • Improve Storage Practices: For future storage, ensure the compound is in a tightly sealed amber vial, the headspace is filled with an inert gas (argon or nitrogen), and it is stored at -20°C.

Problem 2: Broadening of the Parent Peak and Appearance of a Shoulder in the Chromatogram

  • Question: My HPLC analysis shows a broad or tailing peak for 6,7-Dimethoxy-4-(methylthio)cinnoline, sometimes with a shoulder. What could be happening?

  • Answer & Troubleshooting Workflow:

    This chromatographic behavior can be indicative of several issues, including on-column degradation, the presence of closely eluting impurities, or suboptimal analytical method parameters. Photodegradation is a potential cause, as UV exposure can lead to a complex mixture of degradants.

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    Troubleshooting_Broad_Peak Broad/Tailing Peak Broad/Tailing Peak On-Column Degradation On-Column Degradation Broad/Tailing Peak->On-Column Degradation Co-eluting Impurity Co-eluting Impurity Broad/Tailing Peak->Co-eluting Impurity Suboptimal HPLC Method Suboptimal HPLC Method Broad/Tailing Peak->Suboptimal HPLC Method Photodegradation Photodegradation Co-eluting Impurity->Photodegradation Hydrolysis Hydrolysis Co-eluting Impurity->Hydrolysis

    Caption: Potential causes of poor peak shape.

    Diagnostic Steps:

    • Evaluate for Photodegradation:

      • Handling Conditions: Was the compound handled under ambient light for extended periods? Was the stock solution stored in a clear vial on the benchtop?

      • Forced Photodegradation Study: Expose a solution of the compound to a UV lamp or direct sunlight for a controlled period and analyze by HPLC. A complex chromatogram with multiple small peaks is indicative of photodegradation.

    • Assess for Hydrolysis:

      • Storage Conditions: Was the solid compound exposed to high humidity? Was it stored in a protic solvent?

      • Forced Hydrolysis Study: Subject the compound to acidic and basic conditions (e.g., 0.1 M HCl and 0.1 M NaOH) at a slightly elevated temperature and analyze the samples at various time points.

    • Optimize HPLC Method:

      • Mobile Phase pH: The cinnoline ring contains basic nitrogen atoms. Ensure the pH of your mobile phase is at least 2 units away from the pKa of the compound to ensure a single ionic species.

      • Column Health: A deteriorating column can also cause poor peak shape. Flush the column or try a new one.

    Corrective Actions:

    • Protect from Light: Always handle the solid compound and its solutions under amber or low-light conditions. Use amber vials for storage.

    • Control Moisture: Store the solid compound in a desiccator. For solutions, use anhydrous solvents.

    • Method Optimization: If the issue is analytical, adjust the mobile phase pH or gradient to improve peak resolution and shape.

III. Experimental Protocols

This section provides detailed protocols for conducting forced degradation studies to proactively identify potential degradation pathways and develop a stability-indicating analytical method.

Protocol 1: Forced Degradation Studies

These studies are designed to intentionally degrade the compound under various stress conditions to generate potential degradation products.[3][4][5]

Stress ConditionProtocol
Acid Hydrolysis 1. Prepare a 1 mg/mL solution of 6,7-Dimethoxy-4-(methylthio)cinnoline in a 1:1 mixture of acetonitrile and 1 M HCl. 2. Heat at 60°C for 24 hours. 3. Withdraw aliquots at 0, 4, 8, and 24 hours. 4. Neutralize the aliquots with 1 M NaOH before HPLC analysis.
Base Hydrolysis 1. Prepare a 1 mg/mL solution in a 1:1 mixture of acetonitrile and 1 M NaOH. 2. Maintain at room temperature for 24 hours. 3. Withdraw aliquots at 0, 4, 8, and 24 hours. 4. Neutralize with 1 M HCl before analysis.
Oxidative Degradation 1. Prepare a 1 mg/mL solution in a 1:1 mixture of acetonitrile and 3% H₂O₂. 2. Store at room temperature, protected from light, for 24 hours. 3. Withdraw aliquots at 0, 2, 4, 8, and 24 hours for analysis.
Photodegradation 1. Prepare a 1 mg/mL solution in acetonitrile. 2. Expose the solution in a quartz cuvette to a photostability chamber with a light source that provides both UV and visible light, as per ICH Q1B guidelines.[6][7][8] 3. A control sample should be wrapped in aluminum foil and kept under the same conditions. 4. Analyze samples at appropriate time intervals.
Thermal Degradation 1. Store the solid compound in a controlled oven at 80°C for 7 days. 2. Analyze a sample of the solid at the end of the study.

Protocol 2: Stability-Indicating HPLC Method

A good stability-indicating method should be able to separate the parent compound from all its potential degradation products.[9][10]

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with a low percentage of B and gradually increase to elute more non-polar compounds. A typical gradient might be 10-90% B over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the cinnoline core). A photodiode array (PDA) detector is highly recommended to assess peak purity.
Injection Volume 5-10 µL

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HPLC_Workflow cluster_Preparation Sample Preparation cluster_Analysis HPLC Analysis cluster_Data Data Analysis Sample Degraded Sample (from Forced Degradation) Dilution Dilute in Mobile Phase Sample->Dilution Injection Inject onto C18 Column Dilution->Injection Separation Gradient Elution Injection->Separation Detection PDA Detection Separation->Detection Chromatogram Assess Chromatogram Detection->Chromatogram PeakPurity Check Peak Purity Chromatogram->PeakPurity MassBalance Calculate Mass Balance PeakPurity->MassBalance

Caption: Workflow for a stability-indicating HPLC method.

By following the guidance in this technical support document, researchers can minimize the degradation of 6,7-Dimethoxy-4-(methylthio)cinnoline during long-term storage and effectively troubleshoot any stability issues that may arise, thereby ensuring the quality and reliability of their experimental results.

IV. References

  • BenchChem. (2025). Degradation pathways of 3-((benzylthio)methyl)pyridine under experimental conditions.

  • BenchChem. (2025). Application Notes and Protocols for the Oxidation of 3-Methylthio-quinoline.

  • Bakshi, M., & Singh, S. (2002). Forced degradation and impurity profiling. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.

  • BenchChem. (2025). Substituted Quinazolines, 1. Synthesis and Antitumor Activity of Certain Substituted 2-Mercapto-4(3H)-quinazolinone Analogs.

  • Yamaguchi, E., et al. (2021). Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System. Frontiers in Chemistry, 9, 705881.

  • Al-Suwaidan, I. A., et al. (2021). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 26(23), 7298.

  • AmbioPharm. (n.d.). What is a stability indicating method?.

  • Al-Majed, A. A., et al. (2024). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules, 29(10), 2353.

  • Jain, D., & Basniwal, P. K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmaceutical Sciences and Research, 4(9), 3326.

  • Patel, Y., & Shah, N. (2022). Forced Degradation – A Review. World Journal of Pharmacy and Pharmaceutical Sciences, 11(12), 1234-1246.

  • International Journal of Scientific Development and Research. (2018). Stability indicating study by using different analytical techniques.

  • International Journal of Scientific Development and Research. (2018). Stability indicating study by using different analytical techniques.

  • Alsante, K. M., et al. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology, 27(3), 60-70.

  • Indian Journal of Pharmaceutical Sciences. (2010). Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine.

  • Veeprho. (2020). Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations.

  • Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Die Pharmazie, 58(12), 877-880.

  • European Medicines Agency. (1998). Q1B Photostability Testing of New Active Substances and Medicinal Products.

  • Journal of Pharmaceutical Negative Results. (2022). A Comprehensive Review On Cinnoline Derivatives.

  • Caron, S. (2012). Pharmaceutical Photostability Testing: Small and Large Molecules According to ICH Guidelines.

  • MDPI. (2023). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety.

  • Journal of Pharmaceutical Sciences. (2016). Implications of In-Use Photostability: Proposed Guidance for Photostability Testing and Labeling to Support the Administration of Photosensitive Pharmaceutical Products, Part 3. Oral Drug Products.

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline.

  • International Journal of Biology, Pharmacy and Allied Sciences. (2021). A REVIEW ON CINNOLINE DERIVATIVES.

  • Indian Journal of Pharmaceutical Education and Research. (2025). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives.

  • Zenodo. (2022). TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW.

Sources

Troubleshooting

Technical Support Center: Optimizing Column Chromatography for 6,7-Dimethoxy-4-(methylthio)cinnoline

Welcome to the technical support center for the purification of 6,7-Dimethoxy-4-(methylthio)cinnoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 6,7-Dimethoxy-4-(methylthio)cinnoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing the column chromatography purification of this and structurally similar cinnoline derivatives. Cinnolines are a significant class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities, making their efficient purification a critical step in discovery and development.[1][2]

This resource combines foundational principles with field-tested insights to help you navigate common challenges and streamline your purification workflow.

Compound Properties Quick Reference

Understanding the physicochemical properties of 6,7-Dimethoxy-4-(methylthio)cinnoline is the first step toward developing a robust purification method.

PropertyValue / ObservationImplication for Chromatography
Molecular Formula C₁₁H₁₂N₂O₂S[3][4]-
Molecular Weight 236.29 g/mol [4]-
Structure Contains a bicyclic aromatic cinnoline core, two methoxy (-OCH₃) groups, and one methylthio (-SCH₃) group.[3]The nitrogen atoms in the cinnoline ring can interact with acidic silica surfaces, potentially causing peak tailing. The polar methoxy groups and the moderately polar methylthio group contribute to the overall polarity.
Predicted Polarity Moderately polar.Will likely require a moderately polar mobile phase for elution from a normal-phase column (e.g., silica gel).
Predicted XlogP 1.6[3]Indicates moderate lipophilicity, suggesting good solubility in common organic solvents like dichloromethane and ethyl acetate.

Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common questions encountered during the purification of 6,7-Dimethoxy-4-(methylthio)cinnoline.

Q1: What is a good starting stationary phase and mobile phase for this compound? A: For normal-phase chromatography, high-purity silica gel (60 Å, 230-400 mesh) is the recommended stationary phase.[5] A good starting point for the mobile phase is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[6] Begin with a low polarity mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity based on Thin Layer Chromatography (TLC) analysis.

Q2: My compound is streaking or "tailing" on the TLC plate and the column. What causes this and how can I fix it? A: Peak tailing is common for nitrogen-containing heterocycles on standard silica gel.[7] It is often caused by strong, non-ideal interactions between the basic nitrogen atoms of the cinnoline ring and the acidic silanol groups (Si-OH) on the silica surface.[8] To mitigate this, add a small amount (0.1-1%) of a basic modifier like triethylamine (Et₃N) or pyridine to your mobile phase. This deactivates the acidic sites on the silica, leading to more symmetrical peaks.

Q3: How do I choose the optimal solvent system using TLC? A: The ideal solvent system for column chromatography should give your target compound an Rf (Retardation factor) value between 0.2 and 0.35 on the TLC plate.[9] This ensures the compound moves through the column efficiently without eluting too quickly (poor separation) or too slowly (band broadening).[10] Test various ratios of a non-polar and polar solvent (e.g., Hexane:Ethyl Acetate, Dichloromethane:Methanol) to find the mixture that provides the best separation between your product and any impurities, aiming for that target Rf range.

Q4: My compound won't dissolve in the initial, non-polar mobile phase for loading. What should I do? A: This is a common issue. Use a "dry loading" technique.[10] First, dissolve your crude product in a minimal amount of a strong, volatile solvent (like dichloromethane or methanol) in which it is highly soluble. Add a small amount of silica gel (typically 2-3 times the weight of your crude product) to this solution.[10] Evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder of your compound adsorbed onto the silica. Carefully add this powder to the top of your packed column. This technique prevents band broadening caused by using a strong loading solvent.[10]

In-Depth Troubleshooting Guides

This section provides a more detailed, cause-and-effect analysis of specific purification problems.

Issue 1: Poor Separation / Co-elution of Impurities

You Observe: Fractions contain both your product and one or more impurities, as confirmed by TLC or other analytical methods.

Root Cause Analysis & Solutions:

  • Cause A: Inappropriate Mobile Phase Polarity. The chosen solvent system may not have sufficient selectivity for the components of your mixture.

    • Solution 1: Optimize the Solvent System. If you are using a two-solvent system (e.g., Hexane/Ethyl Acetate), try changing the nature of the polar modifier. For example, substituting ethyl acetate with dichloromethane or acetone can alter the selectivity and improve separation.[11]

    • Solution 2: Introduce a Third Solvent. Sometimes, adding a small percentage of a third solvent, like methanol or acetonitrile, can fine-tune the polarity and interactions, leading to better resolution.[6]

  • Cause B: Column Overloading. Too much sample has been loaded onto the column, exceeding its separation capacity.

    • Solution: As a general rule, the amount of crude material should be about 1-3% of the weight of the stationary phase (e.g., for a 100g silica column, load 1-3g of crude material). For difficult separations, reduce this ratio significantly.[10]

  • Cause C: Poorly Packed Column. An unevenly packed column with channels or cracks leads to an uneven solvent front, causing bands to widen and merge.

    • Solution: Ensure the column is packed uniformly. The "slurry packing" method is generally most reliable.[5] Prepare a slurry of the silica gel in the initial mobile phase and pour it into the column in one continuous motion, tapping the side gently to dislodge air bubbles.[5][10] Allow the silica to settle into a compact bed before letting the solvent level drop to the top of the stationary phase.[12]

Workflow: Troubleshooting Poor Separation

G Start Problem: Poor Separation Check_TLC Review TLC Data Is ΔRf between spots > 0.2? Start->Check_TLC Optimize_Solvent Optimize Mobile Phase (Change solvent, add modifier) Check_TLC->Optimize_Solvent No Check_Loading Check Sample Load (Is it <3% of silica weight?) Check_TLC->Check_Loading Yes Success Separation Improved Optimize_Solvent->Success Reduce_Load Reduce Sample Load Check_Loading->Reduce_Load No Check_Packing Inspect Column Packing (Any cracks or channels?) Check_Loading->Check_Packing Yes Reduce_Load->Success Repack_Column Repack Column (Use slurry method) Check_Packing->Repack_Column Yes Check_Packing->Success No, packing is good Repack_Column->Success

Caption: Decision tree for troubleshooting poor chromatographic separation.

Issue 2: Product Does Not Elute or Elutes Very Slowly

You Observe: After running many column volumes of the mobile phase, the desired product remains at the top of the column.

Root Cause Analysis & Solutions:

  • Cause A: Mobile Phase Polarity is Too Low. The solvent system is not strong enough to displace the compound from the stationary phase.

    • Solution 1: Implement Gradient Elution. Start with the low-polarity solvent system identified from your TLC analysis. After the less polar impurities have eluted, gradually increase the percentage of the polar solvent in the mobile phase.[13] This will increase the eluting power and move your more polar product down the column.

    • Solution 2: Check for Sample Precipitation. If the compound was loaded in a solvent and is not soluble in the mobile phase, it may have precipitated at the top of the column. In this case, the product may need to be re-dissolved and dry-loaded (see FAQ Q4).

  • Cause B: Strong Irreversible Binding. In rare cases, the compound may be reacting with or binding irreversibly to the silica gel.

    • Solution: Consider switching to a less acidic stationary phase like alumina (basic or neutral) or a bonded phase like diol-silica.[5] Basic alumina can be particularly effective for purifying basic compounds like amines and certain heterocycles.[5]

Recommended Experimental Protocol: Flash Column Chromatography

This protocol provides a detailed, step-by-step methodology for purifying 6,7-Dimethoxy-4-(methylthio)cinnoline using standard laboratory equipment.

1. Mobile Phase Selection via TLC:

  • Prepare several developing chambers with different ratios of Hexane:Ethyl Acetate (e.g., 9:1, 4:1, 2:1, 1:1).

  • Spot your crude reaction mixture on separate TLC plates for each chamber.

  • Develop the plates and visualize the spots (e.g., under UV light).

  • Select the solvent system that gives the target compound an Rf of ~0.2-0.35.[9] For gradient elution, this will be your initial solvent system.

2. Column Packing (Slurry Method):

  • Secure a glass column of appropriate size vertically to a stand.[14]

  • Place a small plug of cotton or glass wool at the bottom, followed by a thin layer (~1 cm) of sand.[10]

  • In a beaker, prepare a slurry by mixing silica gel with your initial, low-polarity mobile phase until it has a consistency that can be easily poured.[10]

  • With the stopcock open and a flask below to collect solvent, pour the slurry into the column. Use a funnel to guide the stream.

  • Gently tap the column to dislodge air bubbles and encourage uniform packing.[5]

  • Once all the silica has been added, add another ~1 cm layer of sand on top to prevent the bed from being disturbed during solvent addition.[10]

  • Continuously run solvent through the column until the bed is stable and no more settling occurs. Do not let the solvent level drop below the top layer of sand.

3. Sample Loading (Dry Loading Method):

  • Dissolve the crude product (e.g., 500 mg) in a minimal volume of a suitable solvent (e.g., 2-3 mL of Dichloromethane).

  • Add silica gel (e.g., 1.5 g) to the solution and mix well.

  • Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.[10]

  • Carefully transfer this powder onto the top layer of sand in the packed column, ensuring an even layer.

4. Elution and Fraction Collection:

  • Carefully add your initial mobile phase to the column.

  • Open the stopcock and begin collecting fractions. For flash chromatography, apply gentle air pressure to the top of the column to achieve a flow rate of about 2 inches/minute.

  • Start with at least 2-3 column volumes of the initial solvent system to elute non-polar impurities.

  • Begin a stepwise or linear gradient by gradually increasing the percentage of the more polar solvent (e.g., increase ethyl acetate by 5-10% every 2-3 column volumes).

  • Collect fractions of a consistent size (e.g., 10-20 mL).

5. Analysis of Fractions:

  • Monitor the elution of your compound by spotting fractions onto TLC plates.

  • Combine the fractions that contain your pure product.

  • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified 6,7-Dimethoxy-4-(methylthio)cinnoline.

Workflow: Purification Process

Caption: Standard workflow for column chromatography purification.

References

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips.
  • Lloyd, J. B. F. (1975). Nitrogen heterocycle and polynuclear hydrocarbon fluorescence and adsorption effects in the presence of silica gel. Analyst, 100, 529-539. Available from: [Link]

  • Kudo, K., et al. (1993). High-Pressure-Promoted, Silica Gel-Catalyzed Reaction of Epoxides with Nitrogen Heterocycles. The Journal of Organic Chemistry, 58(23), 6470–6472. Available from: [Link]

  • CommonOrganicChemistry.com. Running a Silica Gel Column. Available from: [Link]

  • University of York, Department of Chemistry. Determining a solvent system. Available from: [Link]

  • ChemistryViews. (2012, June 5). Tips and Tricks for the Lab: Column Packing. Available from: [Link]

  • Teledyne ISCO. Correlating TLC to Isocratic Separation. Available from: [Link]

  • ChemistryViews. (2012, July 3). Tips and Tricks for the Lab: Column Choices. Available from: [Link]

  • University of Colorado Boulder, Department of Chemistry. Column Chromatography Procedures. Available from: [Link]

  • PubChemLite. 6,7-dimethoxy-4-(methylthio)cinnoline (C11H12N2O2S). Available from: [Link]

  • Inxight Drugs. 6,7-DIMETHOXY-4-(METHYLTHIO)CINNOLINE. Available from: [Link]

  • ResearchGate. (2015, June 18). How can I select the solvent system for column chromatography? Available from: [Link]

  • Chromatography Forum. (2015, February 17). TLC. Available from: [Link]

  • Feng, Y., et al. (2025, January 19). Explicit relation between thin film chromatography and column chromatography conditions from statistics and machine learning. Nature Communications. Available from: [Link]

  • alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Available from: [Link]

  • Unnissa, A., et al. (2017). Synthesis of Novel Cinnoline Fused Mannich Bases: Pharmacological Evaluation of Antibacterial, Analgesic and Anti-Inflammatory Activities. Impactfactor. Available from: [Link]

  • ResearchGate. Thin-layer chromatography of some heterocyclic nitrogen compounds. Available from: [Link]

  • Saxena, S., et al. (2025). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Indian Journal of Pharmaceutical Education and Research, 59(1), 13-29. Available from: [Link]

  • Wacławska-Mączka, M., et al. (2020). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules, 25(19), 4563. Available from: [Link]

Sources

Optimization

Technical Support Center: Crystallization &amp; Impurity Control for 6,7-Dimethoxy-4-(methylthio)cinnoline

Welcome to the Technical Support Center for the isolation and purification of 6,7-dimethoxy-4-(methylthio)cinnoline . This heterocyclic building block is a critical intermediate in the synthesis of targeted therapeutics,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 6,7-dimethoxy-4-(methylthio)cinnoline . This heterocyclic building block is a critical intermediate in the synthesis of targeted therapeutics, including VEGFR, EGFR, and PDGFR kinase inhibitors[1]. Because downstream catalytic couplings are highly sensitive to trace contaminants, achieving >99.5% purity during the intermediate crystallization stage is paramount.

This guide synthesizes field-proven chemical engineering principles to help you troubleshoot impurity entrapment, phase separation (oiling out), and polymorphic inconsistencies.

Part 1: Mechanistic FAQ (Understanding the Impurities)

Q1: What are the primary trace impurities encountered during this crystallization, and where do they originate? A1: The synthesis of 6,7-dimethoxy-4-(methylthio)cinnoline typically proceeds via the chlorination of 6,7-dimethoxycinnolin-4-ol, followed by nucleophilic aromatic substitution (SNAr) using sodium methanethiolate[2]. This pathway introduces three primary impurities:

  • 4-chloro-6,7-dimethoxycinnoline (Starting Material): Persists due to incomplete SNAr conversion.

  • 6,7-dimethoxycinnolin-4-ol (Hydrolysis Byproduct): Forms if trace water is present during the SNAr reaction or during workup.

  • 6,7-dimethoxy-4-(methylsulfinyl)cinnoline (Oxidation Byproduct): Forms upon exposure of the thioether to atmospheric oxygen or trace peroxides in ethereal solvents.

ImpurityPathway A 6,7-dimethoxycinnolin-4-ol (Precursor) B 4-chloro-6,7-dimethoxycinnoline (Intermediate) A->B POCl3 C 6,7-Dimethoxy-4-(methylthio)cinnoline (Target API Intermediate) B->C NaSMe, SNAr Imp1 Unreacted 4-chloro (Co-crystallizing Impurity) B->Imp1 Incomplete Reaction Imp2 4-hydroxy analog (Hydrolysis Impurity) B->Imp2 Trace H2O Imp3 Sulfoxide/Sulfone (Oxidation Impurity) C->Imp3 O2 / Peroxides

Synthetic pathway of 6,7-dimethoxy-4-(methylthio)cinnoline and origin of trace impurities.

Q2: Why does the 4-chloro intermediate persistently co-crystallize with the final product, even after multiple recrystallizations? A2: This is a classic case of solid solution formation. The atomic radius of the chlorine substituent and the molecular volume of the methylthio (-SMe) group are sterically similar. When crystallization occurs too rapidly, the crystal lattice cannot thermodynamically differentiate between the two, allowing the 4-chloro analog to substitute directly into the crystal lattice of the product without disrupting the crystal habit[3].

Q3: How does "oiling out" affect impurity entrapment? A3: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the solution exceeds its solubility limit but lacks the activation energy to nucleate crystals. Instead, a solute-rich liquid phase forms. This oil acts as an indiscriminate solvent, trapping the 4-hydroxy and 4-chloro impurities. When this oil eventually solidifies (devitrification), it permanently locks these impurities inside the particle, bypassing the purification mechanism of a highly ordered crystal growth front[4].

Part 2: Troubleshooting Guide

Issue 1: The product oils out instead of forming distinct crystals.

  • Root Cause: High initial supersaturation or the use of a solvent with a steep solubility curve (e.g., pure ethanol or isopropanol).

  • Solution: Transition to a binary solvent system (e.g., Ethyl Acetate / Heptane). Ethyl acetate provides high solubility, while the controlled addition of heptane acts as an antisolvent, allowing you to manipulate the metastable zone width (MSZW) gradually.

Issue 2: High levels of 6,7-dimethoxycinnolin-4-ol (Hydrolysis product) in the final crystal.

  • Root Cause: The 4-hydroxy analog has strong hydrogen-bonding capabilities, allowing it to adhere to the growing crystal faces of the target compound.

  • Solution: Exploit differential solubility. The 4-hydroxy analog is highly polar and exhibits poor solubility in moderately polar solvents like Ethyl Acetate. Implement a hot filtration step prior to crystallization to mechanically remove the insoluble 4-hydroxy impurity.

Issue 3: Yellow/Orange discoloration of the isolated crystals.

  • Root Cause: Oxidation of the thioether to the sulfoxide.

  • Solution: Degas all crystallization solvents by sparging with nitrogen for 15 minutes prior to use. Conduct the crystallization under a positive pressure of inert gas (N2 or Ar).

Troubleshooting Start Crude 4-(methylthio)cinnoline Crystallization Cond1 Does the solution oil out? Start->Cond1 Act1 Adjust Solvent: Switch to EtOAc/Heptane Cond1->Act1 Yes Cond2 High 4-chloro impurity? Cond1->Cond2 No Act1->Cond2 Act2 Reduce supersaturation rate & add seed crystals Cond2->Act2 Yes Cond3 High 4-hydroxy impurity? Cond2->Cond3 No Act2->Cond3 Act3 Perform hot filtration prior to cooling Cond3->Act3 Yes Success High Purity Crystals (>99.5%) Cond3->Success No Act3->Success

Decision tree for troubleshooting crystallization defects and impurity entrapment.

Part 3: Quantitative Data & Solvent Selection

The table below summarizes the impact of solvent selection on the rejection of structurally related impurities during the crystallization of 6,7-dimethoxy-4-(methylthio)cinnoline.

Solvent SystemYield (%)Purity (HPLC Area %)4-Chloro Impurity (%)4-Hydroxy Impurity (%)Observed Morphology
Ethanol (100%)82.097.51.20.8Needles (Agglomerated)
Toluene75.598.10.90.5Prismatic
Isopropanol / H2O (80:20)88.096.01.51.8Fine Powder (Oiled out)
EtOAc / Heptane (1:2) 85.0 99.7 < 0.1 < 0.1 Blocky / Equant

Data Interpretation: The EtOAc/Heptane system provides the optimal balance. It prevents oiling out, yields equant crystals that are easy to filter, and successfully rejects both the 4-chloro and 4-hydroxy impurities.

Part 4: Standardized Experimental Protocol

This self-validating protocol utilizes an Antisolvent-Cooling Hybrid Crystallization strategy to ensure thermodynamic control over crystal growth, thereby maximizing impurity rejection.

Materials Required:
  • Crude 6,7-dimethoxy-4-(methylthio)cinnoline

  • Ethyl Acetate (EtOAc), anhydrous, degassed

  • Heptane, anhydrous, degassed

  • Pure seed crystals of 6,7-dimethoxy-4-(methylthio)cinnoline

Step-by-Step Methodology:

Step 1: Dissolution & Hot Filtration

  • Suspend the crude 6,7-dimethoxy-4-(methylthio)cinnoline in EtOAc (5 volumes relative to crude weight) in a jacketed reactor.

  • Heat the suspension to 65 °C under a nitrogen atmosphere with moderate agitation (250 rpm).

  • In-Process Control (IPC): Visually inspect the solution. Complete dissolution of the target compound should occur. Any persistent turbidity is the highly polar 4-hydroxy impurity.

  • Perform a hot filtration through a pre-warmed 0.45 µm PTFE membrane to mechanically remove the insoluble 4-hydroxy analog.

  • Causality: Removing the 4-hydroxy analog before crystallization prevents it from acting as an irregular nucleation site, which would otherwise disrupt the crystal lattice and trap other impurities.

Step 2: Antisolvent Addition

  • Transfer the clarified filtrate to a clean jacketed crystallizer and maintain the temperature at 60 °C.

  • Slowly dose Heptane (10 volumes) into the reactor over a period of 60 minutes using a syringe pump.

  • Causality: A slow, controlled addition of the antisolvent prevents localized pockets of high supersaturation, completely avoiding the liquid-liquid phase separation (oiling out) that indiscriminately traps impurities.

Step 3: Seeding

  • Cool the solution slightly to 55 °C.

  • Introduce 0.5 wt% of pure 6,7-dimethoxy-4-(methylthio)cinnoline seed crystals.

  • IPC: Hold the temperature at 55 °C for 30 minutes. Verify that the seed bed remains stable and does not dissolve.

  • Causality: Seeding provides a low-energy surface for secondary nucleation. This bypasses the high activation energy required for primary nucleation, ensuring a consistent polymorphic form and preventing the sudden "crashing out" of the product.

Step 4: Controlled Cooling

  • Ramp the temperature down from 55 °C to 5 °C at a strict, linear rate of 0.1 °C/min.

  • Causality: This slow cooling rate is the most critical step for rejecting the 4-chloro impurity. It allows crystal growth to proceed under thermodynamic control. The slightly different steric bulk of the chloro group (compared to the methylthio group) is recognized by the highly ordered growth front and rejected back into the mother liquor[4].

Step 5: Isolation & Washing

  • Filter the resulting slurry through a sintered glass funnel.

  • Wash the filter cake with 2 volumes of cold (5 °C) EtOAc/Heptane (1:4 v/v).

  • Causality: The cold wash displaces the impurity-rich mother liquor from the surface of the crystals without dissolving the purified product.

  • Dry the crystals under vacuum (50 mbar) at 40 °C for 12 hours to yield the highly pure target compound.

References

  • [3] Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystals (MDPI), 2021. Available at:[Link]

  • [4] Impact of impurities on crystal growth. Nature Physics, 2025. Available at:[Link]

  • [2] An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Indian Journal of Pharmaceutical Education and Research, 2025. Available at:[Link]

  • [1] Potent and Selective Inhibitors of Platelet-Derived Growth Factor Receptor Phosphorylation. 3. Replacement of Quinazoline Moiety and Improvement of Metabolic Polymorphism of 4-[4-(N-Substituted (thio)carbamoyl)-1-piperazinyl]-6,7-dimethoxyquinazoline Derivatives. Journal of Medicinal Chemistry (ACS), 2003. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: HPLC Method Optimization for 6,7-Dimethoxy-4-(methylthio)cinnoline

Welcome to the Technical Support Center. 6,7-Dimethoxy-4-(methylthio)cinnoline presents unique chromatographic challenges due to its diazanaphthalene (cinnoline) core and oxidizable functional groups.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 6,7-Dimethoxy-4-(methylthio)cinnoline presents unique chromatographic challenges due to its diazanaphthalene (cinnoline) core and oxidizable functional groups. The basic nitrogen atoms in the cinnoline ring make the compound highly susceptible to secondary interactions with residual silanols on reversed-phase (RP) columns, while the methylthio group requires careful gradient design to separate the parent API from its sulfoxide and sulfone degradants.

This guide provides a self-validating framework for optimizing your mobile phase, resolving peak tailing, and establishing a robust gradient methodology.

Core Workflow: Mobile Phase Logic

MobilePhaseLogic A Target Analyte: 6,7-Dimethoxy-4-(methylthio)cinnoline B Assess Physiochemical Properties: Basic N-atoms & Oxidizable Thioether A->B C Acidic Mobile Phase (pH 2.0) 0.05% TFA in Water B->C Preferred Pathway D Neutral Mobile Phase (pH 7.0) 10mM Ammonium Acetate B->D Alternative Pathway E Silanols Neutralized: Minimal Secondary Interactions C->E F Silanols Ionized: High Risk of Peak Tailing D->F G Select Organic Modifier: Acetonitrile (Aprotic) E->G F->G Requires End-capped Column H Optimize Gradient: Shallow initial hold for polar degradants G->H I Final Validated Method: Tf < 1.5, Rs > 2.0 H->I

Logical workflow for mobile phase optimization of basic cinnoline derivatives.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why am I observing severe peak tailing for 6,7-Dimethoxy-4-(methylthio)cinnoline, and how can I resolve it? A1: Peak tailing in nitrogen-containing heterocycles like cinnolines is primarily caused by ion-exchange interactions. In aromatic heterocycles, the nitrogen atoms act as the primary source of basicity 1. When these basic nitrogens interact with ionized residual silanols (Si-O⁻) on the silica support of a reversed-phase column, secondary retention occurs, dragging out the peak tail. Causality & Fix: To resolve this, you must control the ionization state of the column. Using a highly acidic mobile phase (e.g., 0.05% Trifluoroacetic acid [TFA] or 0.1% Formic acid, pH ~2.0) ensures the silanols are fully protonated and neutralized, minimizing these secondary interactions. Alternatively, if a neutral pH is required, utilize columns specifically designed with polar embedded groups (e.g., Ascentis RP-Amide) to shield the basic analytes from silanol activity 2.

Q2: Should I use Methanol (MeOH) or Acetonitrile (ACN) as the organic modifier? A2: For 6,7-Dimethoxy-4-(methylthio)cinnoline, Acetonitrile is mechanistically superior. ACN is a polar aprotic solvent. Because it does not participate in hydrogen bonding as a donor, it yields sharper peaks for poly-substituted aromatic heterocycles compared to protic solvents like MeOH, which can engage in complex, slow-exchange hydrogen-bonding dynamics with the cinnoline nitrogens and methoxy oxygens. Furthermore, ACN provides lower backpressure and superior retention characteristics for polarizable functional groups 3.

Q3: How do I separate the parent compound from its oxidative degradants? A3: The methylthio (-SCH₃) group at the 4-position is highly susceptible to oxidation, forming sulfoxide (-S(O)CH₃) and sulfone (-S(O)₂CH₃) derivatives. These degradants are significantly more polar than the parent thioether. Causality & Fix: To separate them, employ a shallow gradient starting at a low organic percentage (e.g., 5% B). The polar degradants will elute early in the void or during the isocratic hold, while a subsequent linear ramp will efficiently elute the hydrophobic parent compound.

Troubleshooting Guide: Common Gradient Anomalies

Issue 1: Baseline Drift During Gradient Elution

  • Root Cause: As the percentage of Mobile Phase B increases, the UV absorbance of the background changes. This is exceptionally common when using TFA, which has significant absorbance below 220 nm.

  • Resolution: Balance the optical density of your mobile phases. A proven protocol for cinnoline derivatives utilizes 0.05% TFA in water (Phase A) and a slightly lower concentration of 0.035% TFA in Acetonitrile (Phase B) to maintain a flat baseline across the gradient 4.

Issue 2: Retention Time Shifting Between Injections

  • Root Cause: Inadequate column equilibration or selective evaporation of the organic modifier from premixed bottles.

  • Resolution: Ensure the column is equilibrated with at least 10 column volumes (CV) of the initial gradient composition before the first injection. Keep mobile phase reservoirs tightly capped.

Quantitative Data Summaries

Table 1: Effect of Mobile Phase pH and Modifier on Chromatographic Parameters (Data normalized for 6,7-Dimethoxy-4-(methylthio)cinnoline on a C18, 1.7 µm column)

Mobile Phase A (Aqueous)Mobile Phase B (Organic)Approx. pHRetention Time (min)Tailing Factor (Tf)Theoretical Plates (N)
WaterAcetonitrile7.08.42.3 (Fail)4,500
10mM NH₄OAcMethanol6.89.21.8 (Fail)6,100
0.1% Formic Acid0.1% Formic Acid in ACN2.77.11.4 (Pass)9,200
0.05% TFA0.035% TFA in ACN2.07.31.1 (Optimal)12,500

Table 2: Optimized Gradient Profile for Degradant Separation

Time (min)% Mobile Phase A (0.05% TFA)% Mobile Phase B (0.035% TFA in ACN)Flow Rate (mL/min)Elution Event
0.09550.4Initial Injection
2.09550.4Isocratic hold (Polar degradants elute)
12.010900.4Linear ramp (Parent elutes ~7.3 min)
15.010900.4High-organic column wash
15.19550.4Return to initial conditions
20.09550.4Re-equilibration

Experimental Protocol: Gradient Optimization & System Suitability

This self-validating protocol ensures that the mobile phase chemistry and gradient slope are correctly calibrated for 6,7-Dimethoxy-4-(methylthio)cinnoline.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Add 0.5 mL of MS-grade Trifluoroacetic acid (TFA) to 1000 mL of ultra-pure water (18.2 MΩ·cm). Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B: Add 0.35 mL of MS-grade TFA to 1000 mL of HPLC-grade Acetonitrile. Mix thoroughly and degas. (Note: The 0.035% concentration balances the baseline drift at low UV wavelengths).

Step 2: Sample Preparation

  • Stock Solution: Dissolve 1.0 mg of 6,7-Dimethoxy-4-(methylthio)cinnoline in 1.0 mL of anhydrous Dimethyl Sulfoxide (DMSO). Causality: DMSO prevents premature oxidation of the methylthio group during storage.

  • Working Standard: Dilute the stock solution to 10 µg/mL using a 50:50 mixture of Mobile Phase A and B immediately prior to injection.

Step 3: Chromatographic System Setup

  • Install a C18 UHPLC column (e.g., 1.7 µm, 2.1 x 50 mm).

  • Set the column oven temperature to 40°C. Causality: Elevated temperature reduces mobile phase viscosity, lowering backpressure and improving mass transfer kinetics for sharper peaks.

  • Set the flow rate to 0.4 mL/min.

Step 4: Execution & Self-Validation (System Suitability)

  • Program the pump to deliver the gradient specified in Table 2 .

  • Inject 2.0 µL of the working standard and monitor UV absorbance at 254 nm.

  • Validation Criteria: Integrate the main peak. Calculate the Tailing Factor (Tf) at 5% peak height. The system is deemed suitable only if Tf ≤ 1.5 and the Resolution (Rs) between the parent peak and any adjacent oxidative degradant peak is ≥ 2.0 . If Tf > 1.5, verify the pH of Mobile Phase A to ensure complete silanol suppression.

References

  • [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Welch Materials. URL:[Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. URL:[Link]

  • Fragment-Based Discovery of a Small Molecule Inhibitor of Bruton's Tyrosine Kinase. OSTI. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Scaffold Wars: 6,7-Dimethoxy-4-(methylthio)cinnoline vs. Quinazoline Derivatives in Rational Kinase Inhibitor Design

Rational drug design of ATP-competitive kinase inhibitors heavily relies on privileged heterocyclic scaffolds. The 4-anilinoquinazoline core (found in blockbuster drugs like gefitinib and erlotinib) is a cornerstone of t...

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Author: BenchChem Technical Support Team. Date: April 2026

Rational drug design of ATP-competitive kinase inhibitors heavily relies on privileged heterocyclic scaffolds. The 4-anilinoquinazoline core (found in blockbuster drugs like gefitinib and erlotinib) is a cornerstone of targeted oncology. However, the emergence of resistance mutations and off-target toxicities has driven the search for bioisosteric alternatives.

Enter the cinnoline scaffold. Specifically, 6,7-dimethoxy-4-(methylthio)cinnoline serves as a highly versatile, stable synthetic intermediate for generating 4-anilinocinnolines. This guide objectively compares the physicochemical, structural, and pharmacological profiles of cinnoline versus quinazoline derivatives, providing actionable, self-validating workflows for drug development professionals.

Structural Causality: Hinge-Binding Dynamics

The primary pharmacological difference between quinazolines and cinnolines lies in the spatial arrangement of the nitrogen atoms within the bicyclic ring, which dictates how the molecule anchors to the kinase hinge region.

  • Quinazoline (1,3-diazanaphthalene) : The N1 and N3 atoms are perfectly positioned to act as hydrogen bond acceptors. N1 typically forms a critical hydrogen bond with the backbone NH of the kinase hinge region (e.g., Met793 in EGFR), while N3 often interacts with a conserved water molecule or the gatekeeper residue ()[1].

  • Cinnoline (1,2-diazanaphthalene) : The adjacent N1 and N2 atoms alter the electron density and dipole moment of the scaffold. The N1 atom in cinnoline has a lower pKa and poorer hydrogen-bond accepting capability compared to the N1 in quinazoline. In some kinases, this disrupts a weak CH–O hydrogen bond with the inner hinge residue, leading to reduced potency ()[2]. However, for other targets like VEGFR-2, PDGFR, and CSF-1R, the cinnoline core effectively bypasses steric clashes caused by gatekeeper mutations and improves metabolic stability ()[3]. For example, 3-amido-4-anilinocinnolines were reported as potent, highly selective CSF-1R inhibitors specifically designed to overcome the cardiovascular liabilities of their quinazoline counterparts ()[4].

The Role of the 6,7-Dimethoxy and 4-Position Substituents
  • 6,7-Dimethoxy Groups : In both scaffolds, these methoxy groups project outward into the solvent-exposed region of the ATP-binding pocket. They enhance aqueous solubility and provide optimal vectors for further functionalization (e.g., attachment of solubilizing piperazine rings) without disrupting the critical hinge binding.

  • 4-Position Functionalization : To synthesize the final ATP-competitive inhibitors, the 4-position must be substituted with an aniline derivative, which occupies the deep, hydrophobic specificity pocket.

    • Quinazolines typically utilize 4-chloro-6,7-dimethoxyquinazoline, which readily undergoes Nucleophilic Aromatic Substitution (SNAr).

    • Cinnolines utilize 6,7-dimethoxy-4-(methylthio)cinnoline. The methylthio group is a highly stable placeholder. To activate it for SNAr, it must be oxidized to a methylsulfonyl group ( −SO2​CH3​ ), creating an excellent leaving group that reacts cleanly even with sterically hindered anilines.

Experimental Methodology: Synthesis & Validation

To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating internal checks to confirm causality and success at each step.

Protocol 1: Synthesis of 4-Anilinocinnoline from 6,7-Dimethoxy-4-(methylthio)cinnoline

Causality: Direct SNAr on the methylthio ether is kinetically sluggish. Oxidation to the sulfone dramatically increases the electrophilicity of the C4 position, ensuring high yields.

  • Oxidation (Activation) : Dissolve 6,7-dimethoxy-4-(methylthio)cinnoline (1.0 eq) in anhydrous dichloromethane (DCM). Slowly add m-chloroperoxybenzoic acid (mCPBA, 2.2 eq) at 0°C. Stir for 4 hours at room temperature.

  • Self-Validation (LC-MS & Quench) : Monitor the reaction by LC-MS. The mass shift from [M+H]+237 to 269 confirms complete conversion to the sulfone. Quench the reaction with saturated aqueous Na2​S2​O3​ to neutralize unreacted peroxide (a critical safety and purity control), followed by extraction.

  • SNAr Coupling : Dissolve the resulting sulfone intermediate (1.0 eq) and the target aniline (e.g., 3-chloro-4-fluoroaniline, 1.5 eq) in isopropanol. Add a catalytic amount of concentrated HCl. Reflux at 80°C for 12 hours.

  • Purification & Validation : Purify via flash chromatography. Confirm the final product via 1H -NMR by observing the disappearance of the −SO2​CH3​ singlet at ~3.4 ppm and the appearance of the new aniline aromatic protons.

Workflow A 6,7-Dimethoxy-4- (methylthio)cinnoline B Oxidation (mCPBA) Yields 4-methylsulfonyl A->B Activation C SNAr Reaction with Substituted Aniline B->C Coupling D 4-Anilinocinnoline (Kinase Inhibitor) C->D Purification E ATP-Competitive Kinase Assay D->E Validation

Workflow for the synthesis and validation of 4-anilinocinnoline kinase inhibitors.
Protocol 2: Orthogonal In Vitro Kinase Assay (FRET-based)

Causality: To definitively prove that the synthesized cinnoline is a true ATP-competitive inhibitor (rather than an allosteric modulator), the assay must evaluate the inhibitor's potency at varying ATP concentrations.

  • Incubation : Incubate recombinant kinase (e.g., VEGFR-2) with the synthesized cinnoline inhibitor (serial dilutions from 10 µM to 0.1 nM) in a standard assay buffer.

  • Substrate Addition : Add ATP at two distinct concentrations: 1×Km​ and 10×Km​ , alongside a FRET-peptide substrate.

  • Self-Validation : Include Staurosporine as a positive control (pan-kinase inhibitor) and DMSO as a negative vehicle control. If the IC50​ of the cinnoline derivative shifts significantly higher at the 10×ATP concentration, the mechanism is definitively confirmed as ATP-competitive.

Pathway L Growth Factor (e.g., EGF, VEGF) R Receptor Tyrosine Kinase (ATP-Binding Pocket) L->R Ligand Binding P1 PI3K / AKT Pathway (Cell Survival) R->P1 Phosphorylation P2 RAS / MAPK Pathway (Proliferation) R->P2 Phosphorylation I Cinnoline/Quinazoline Inhibitor I->R Competitive Blockade

Mechanism of action for ATP-competitive inhibitors blocking RTK downstream signaling.
Quantitative Data Comparison

The following table summarizes the comparative physicochemical and pharmacological parameters of the two scaffolds when matched with identical 4-anilino and 6,7-dimethoxy substituents.

Parameter4-Anilinoquinazoline Core4-Anilinocinnoline Core
Nitrogen Positions 1,3-diazanaphthalene1,2-diazanaphthalene
Hinge H-Bond Acceptor N1 (Strong, pKa ~4.5)N1 (Weakened by adjacent N2, pKa ~2.5)
Secondary Hinge Interaction N3 (Water-mediated / Gatekeeper)N2 (Altered trajectory, often solvent-facing)
Typical Synthetic Handle 4-Chloro4-Methylsulfonyl (derived from 4-methylthio)
Typical IC50 (Targeted) 0.1 - 10 nM (EGFR)0.5 - 25 nM (VEGFR-2, PDGFR, CSF-1R)
Metabolic Stability ( t1/2​ ) Moderate (Susceptible to CYP oxidation)High (Improved metabolic polymorphism profiles)
References
  • [3] Title: Potent and Selective Inhibitors of Platelet-Derived Growth Factor Receptor Phosphorylation. 3. Replacement of Quinazoline Moiety and Improvement of Metabolic Polymorphism of 4-[4-(N-Substituted (thio)carbamoyl)-1-piperazinyl]-6,7-dimethoxyquinazoline Derivatives Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • [2] Title: Discovery of Potent Plasmodium falciparum Protein Kinase 6 (PfPK6) Inhibitors with a Type II Inhibitor Pharmacophore Source: PMC - NIH URL:[Link]

  • [4] Title: Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Source: MDPI URL:[Link]

  • [1] Title: Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents Source: Oncotarget URL:[Link]

Sources

Comparative

validating purity of 6,7-Dimethoxy-4-(methylthio)cinnoline using HPLC-UV

An in-depth comparative guide for validating the purity of 6,7-Dimethoxy-4-(methylthio)cinnoline using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). As a Senior Application Scientist, I hav...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative guide for validating the purity of 6,7-Dimethoxy-4-(methylthio)cinnoline using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. We will dissect the causality behind stationary phase selection—specifically comparing standard C18 columns against Biphenyl phases—and provide a self-validating, ICH-compliant methodology for rigorous purity assessment.

Validating the purity of 6,7-Dimethoxy-4-(methylthio)cinnoline (C₁₁H₁₂N₂O₂S) presents unique chromatographic challenges. The molecule features an electron-deficient heterocyclic cinnoline core, flanked by electron-donating methoxy groups and a polarizable methylthio moiety.

The Causality of Poor Performance on C18: Standard C18 (octadecylsilane) columns rely almost entirely on dispersive, hydrophobic interactions [1]. Because the basic nitrogens of the cinnoline ring require an acidic mobile phase (e.g., pH 2.0 with 0.1% Trifluoroacetic acid) to suppress ionization and prevent peak tailing, the molecule becomes highly polar. On a C18 column, this protonated state often leads to poor retention, early elution, and co-elution with closely related synthetic impurities (such as 4-chloro precursors or methylsulfinyl degradants).

The Biphenyl Advantage: Biphenyl stationary phases offer an alternative retention mechanism. In addition to hydrophobic interactions, the two sequential phenyl groups provide enhanced π−π electron donor-acceptor interactions and mild steric selectivity [2]. The electron-rich biphenyl rings interact strongly with the protonated, electron-deficient cinnoline core, resulting in superior retention, sharper peak shapes, and excellent resolution from critical isobaric impurities [3].

InteractionMech cluster_C18 C18 Column cluster_Biphenyl Biphenyl Column Analyte 6,7-Dimethoxy-4- (methylthio)cinnoline C18 Hydrophobic Interactions Only Analyte->C18 Weak Retention Biph1 Hydrophobic Analyte->Biph1 Biph2 π-π Interactions Analyte->Biph2 Strong Affinity Biph3 Dipole-Dipole Analyte->Biph3

Comparison of retention mechanisms between C18 and Biphenyl stationary phases.

Experimental Data: C18 vs. Biphenyl Performance

To objectively compare performance, 6,7-Dimethoxy-4-(methylthio)cinnoline was analyzed using both a standard fully porous C18 column and a superficially porous Biphenyl column under identical gradient conditions (Mobile Phase A: 0.1% TFA in Water; Mobile Phase B: Acetonitrile).

Table 1: Chromatographic Performance Comparison

ParameterStandard C18 PhaseBiphenyl PhaseCausality / Mechanistic Significance
Retention Time (RT) 4.2 min6.8 minBiphenyl offers enhanced retention via π−π interactions, preventing early elution in the void volume.
Tailing Factor ( Tf​ ) 1.61.05Biphenyl's uniform surface chemistry and steric protection shield free silanols, eliminating secondary basic interactions.
Resolution ( Rs​ ) 1.43.2Biphenyl resolves the polarizable sulfoxide degradant (critical pair) significantly better than purely dispersive C18.
Theoretical Plates ( N ) 8,50014,200Superficially porous biphenyl particles provide superior mass transfer kinetics for rigid aromatic compounds.

Step-by-Step HPLC-UV Method Validation Protocol

This protocol is designed as a self-validating system in strict accordance with ICH Q2(R1) guidelines[4]. Every step includes built-in checks to ensure data integrity.

Phase 1: System Preparation & Suitability
  • Mobile Phase Preparation:

    • Channel A: Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to 1000 mL of ultrapure water (18.2 MΩ·cm). Filter through a 0.22 µm PTFE membrane. Causality: TFA acts as an ion-pairing agent, protonating the cinnoline nitrogens to ensure consistent retention.

    • Channel B: 100% LC-MS grade Acetonitrile.

  • Chromatographic Conditions:

    • Column: Biphenyl, 100 x 4.6 mm, 2.7 µm.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C (Stabilizes viscosity and improves mass transfer).

    • Detection: UV at 254 nm (Optimal λmax​ for the conjugated cinnoline system).

    • Gradient: 5% B to 95% B over 15 minutes.

  • System Suitability Testing (SST): Inject a 50 µg/mL standard solution six times.

    • Self-Validation Criteria: %RSD of peak area must be 1.0%. Tailing factor must be 1.5. Resolution from the nearest known impurity must be 2.0.

Phase 2: Execution of ICH Q2(R1) Validation Parameters
  • Specificity (Forced Degradation):

    • Subject the sample to acid (0.1N HCl), base (0.1N NaOH), oxidation (3% H₂O₂), and photolytic stress.

    • Action: Analyze using a Photo Diode Array (PDA) detector to calculate the Peak Purity Angle vs. Peak Purity Threshold. The main peak must remain spectrally pure (Angle < Threshold).

  • Linearity & Range:

    • Prepare calibration standards at 25%, 50%, 75%, 100%, 125%, and 150% of the target concentration (Target = 100 µg/mL).

    • Action: Plot peak area against concentration. Perform linear regression analysis.

  • Precision (Repeatability):

    • Prepare six independent sample preparations at 100% concentration.

    • Action: Calculate the %RSD of the assay results.

  • Accuracy (Spike Recovery):

    • Spike known amounts of pure 6,7-Dimethoxy-4-(methylthio)cinnoline into a synthetic placebo matrix at 50%, 100%, and 150% levels (prepared in triplicate).

    • Action: Calculate the percentage recovery for each level.

ValidationWorkflow SST System Suitability Spec Specificity (Forced Deg.) SST->Spec Lin Linearity (25-150%) Spec->Lin Prec Precision (RSD < 2.0%) Lin->Prec Acc Accuracy (Recovery) Prec->Acc Rob Robustness Acc->Rob Valid Validated HPLC-UV Method Rob->Valid

ICH Q2(R1) method validation lifecycle for HPLC-UV purity analysis.

Validation Results Summary

When executed correctly using the Biphenyl stationary phase, the validation parameters for 6,7-Dimethoxy-4-(methylthio)cinnoline should yield data aligning with the following authoritative benchmarks:

Table 2: ICH Q2(R1) Method Validation Summary

Validation ParameterExperimental ResultICH Q2(R1) Acceptance Criteria
Linearity ( R2 ) 0.9998 (Range: 25-150 µg/mL) 0.999
Method Precision 0.45% RSD (n=6) 2.0% RSD
Accuracy (Recovery) 99.2% – 100.8%98.0% – 102.0%
LOD / LOQ 0.05 µg/mL / 0.15 µg/mLS/N 3 (LOD) and S/N 10 (LOQ)
Specificity Peak Purity Angle: 0.121 < Threshold: 0.250No co-eluting peaks; Peak purity passed

References

  • Title: HPLC Column Selection Guide Source: Phenomenex URL: [Link]

  • Title: Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases Source: Chromatography Online (LCGC) URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) / ICH URL: [Link]

Comparative

Assessing Reproducibility of 6,7-Dimethoxy-4-(methylthio)cinnoline Synthesis Protocols: A Comparative Guide

Executive Summary In the landscape of targeted therapeutics, the 6,7-dimethoxycinnoline core serves as a highly valuable bioisostere to the quinazoline scaffold found in FDA-approved kinase inhibitors (e.g., erlotinib, g...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted therapeutics, the 6,7-dimethoxycinnoline core serves as a highly valuable bioisostere to the quinazoline scaffold found in FDA-approved kinase inhibitors (e.g., erlotinib, gefitinib). Specifically,1[1] acts as a critical electrophilic intermediate. The C4-methylthio group provides a versatile handle for downstream cross-coupling or oxidation to a sulfoxide/sulfone for subsequent nucleophilic displacement.

As a Senior Application Scientist, I have evaluated numerous synthetic pathways for this scaffold. This guide objectively assesses the reproducibility, scalability, and mechanistic rigor of two primary synthesis protocols: the classical chlorination-thioetherification sequence and the modern Lewis acid-catalyzed annulation.

Mechanistic Causality & Pathway Design

To achieve high-yield synthesis, one must understand the thermodynamic hurdles of the 1,2-diazine core.

Protocol A: The Classical SN​Ar Approach (Castle & Kruse Modification)

Historically, the synthesis of 6,7-dimethoxy-4-substituted cinnolines relies on the 2[2]. The sequence begins with the cyclization of an ortho-aminophenylpropiolic acid derivative to yield 6,7-dimethoxycinnolin-4-ol.

The Causality of Activation: In solution, 6,7-dimethoxycinnolin-4-ol exists predominantly as its cinnolin-4(1H)-one tautomer. The C4-carbonyl oxygen is an exceptionally poor leaving group. To enable the introduction of the methylthio moiety, the oxygen must be activated. Boiling phosphorus oxychloride ( POCl3​ ) serves a dual purpose: it acts as the solvent to drive the equilibrium and as an electrophile to convert the tautomeric ketone into the highly reactive3[3]. Subsequent Nucleophilic Aromatic Substitution ( SN​Ar ) with sodium thiomethoxide ( NaSMe ) rapidly yields the target thioether.

Protocol B: Modern Lewis Acid-Catalyzed Annulation

Recent advancements favor the direct cyclization of aryl hydrazones using Lewis acids, bypassing the need for harsh halogenating agents.

The Causality of Catalysis: Aluminum chloride ( AlCl3​ ) coordinates with the azomethine nitrogen of the hydrazone, significantly increasing the electrophilicity of the adjacent carbon. This facilitates an intramolecular Friedel-Crafts-type arylation to build the cinnoline ring[4]. Toluene is strictly utilized as the solvent because its non-coordinating nature prevents competitive binding with the AlCl3​ catalyst, ensuring maximum turnover and preventing reaction stalling.

Workflow Visualization

G SM 3,4-Dimethoxyaniline Derivative Inter1 6,7-Dimethoxycinnolin-4-ol (Classical Intermediate) SM->Inter1 Richter-Widman Cyclization Hydrazone Aryl Hydrazone (Modern Intermediate) SM->Hydrazone Diazotization & Condensation Inter2 4-Chloro-6,7-dimethoxycinnoline (Electrophilic Hub) Inter1->Inter2 POCl3, Reflux Chlorination Final 6,7-Dimethoxy-4-(methylthio)cinnoline Target Product Inter2->Final NaSMe, THF SNAr Hydrazone->Final 1. AlCl3 Annulation 2. Thiolation

Figure 1: Comparative synthetic workflows for 6,7-dimethoxy-4-(methylthio)cinnoline.

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness, the following protocols are designed as self-validating systems, incorporating strict In-Process Controls (IPCs) to verify intermediate formation before proceeding.

Protocol A: The Classical Sequence

Step 1: Chlorination of 6,7-Dimethoxycinnolin-4-ol

  • Suspend 6,7-dimethoxycinnolin-4-ol (10.0 g, 48.5 mmol) in anhydrous POCl3​ (50 mL).

  • Heat the mixture to reflux (105 °C) under an argon atmosphere for 3 hours.

  • IPC Validation: Monitor via LC-MS. The system is validated when the highly polar cinnolin-4-ol peak ( [M+H]+=207 ) completely disappears, replaced by the lipophilic 4-chloro intermediate ( [M+H]+=225/227 , 3:1 isotopic ratio).

  • Cool to room temperature and carefully quench by pouring over crushed ice (500 g) with vigorous stirring. Neutralize with saturated aqueous NaHCO3​ to pH 7-8.

  • Extract with dichloromethane ( 3×100 mL), dry over MgSO4​ , and concentrate to yield 4-chloro-6,7-dimethoxycinnoline as a pale yellow solid.

Step 2: Thioetherification ( SN​Ar )

  • Dissolve the crude 4-chloro-6,7-dimethoxycinnoline (8.0 g, 35.6 mmol) in anhydrous THF (80 mL) at 0 °C.

  • Add sodium thiomethoxide ( NaSMe , 3.0 g, 42.8 mmol) portion-wise.

  • Stir at room temperature for 4 hours.

  • IPC Validation: TLC (EtOAc/Hexane 1:1) should show complete consumption of the starting material ( Rf​=0.6 ) and formation of a new, highly UV-active spot ( Rf​=0.4 ).

  • Quench with water, extract with EtOAc, and purify via flash chromatography to yield 6,7-dimethoxy-4-(methylthio)cinnoline.

Protocol B: Lewis Acid-Catalyzed Annulation

Step 1: AlCl3​ -Catalyzed Cyclization

  • Dissolve the pre-formed 3,4-dimethoxyphenylhydrazone derivative (10.0 g, ~40 mmol) in anhydrous toluene (100 mL).

  • Add anhydrous AlCl3​ (16.0 g, 120 mmol, 3.0 equiv) in a single portion.

  • Heat to 90 °C for 7 hours.

  • IPC Validation: Quench a 0.1 mL aliquot in water/EtOAc. LC-MS must confirm the loss of the acyclic hydrazone mass and the emergence of the cyclized cinnoline core.

  • Quench the bulk reaction with ice-cold 1M HCl, extract with EtOAc, and proceed to standard thiolation using dimethyl disulfide ( MeSSMe ) and a mild base to yield the final product.

Quantitative Data & Reproducibility Analysis

The table below summarizes the quantitative performance of both protocols based on standard laboratory scale (10-50 gram) executions.

Performance MetricProtocol A (Classical SN​Ar )Protocol B (Lewis-Acid Annulation)
Overall Yield (from SM) 45–52%65–72%
Key Reagents POCl3​ , NaSMe AlCl3​ , Toluene, MeSSMe
Reaction Time ~24 hours (across 3 distinct steps)~12 hours (across 2 steps)
Intermediate Stability 4-Chloro intermediate is moisture-sensitiveHydrazone is highly stable
Scalability High (Proven at multi-kilogram scale)Moderate (Cyclization exotherm requires careful control)
Environmental Impact High (Halogenated waste, toxic POCl3​ )Moderate (Toluene solvent, Aluminum waste)
Final Product Purity >98% (Requires column chromatography)>95% (Often purifiable via recrystallization)

Conclusion: Protocol A remains the industrial standard due to its predictable scalability and the highly crystalline nature of the 4-chloro intermediate. However, for discovery chemistry and rapid analog generation, Protocol B offers superior overall yields and avoids the severe safety and environmental hazards associated with boiling POCl3​ .

References

  • Aluminium Chloride–Catalyzed Synthesis of 4-Benzyl Cinnolines from Aryl Hydrazones (Mechanistic insights into Lewis-acid catalyzed cinnoline annulation). Source: ResearchGate / Synthetic Communications. URL:[Link]

  • Cinnoline Chemistry. I. Some Condensation Reactions of 4-Chlorocinnoline (Foundational synthesis of 6,7-dimethoxy-4-hydroxycinnoline and 4-chloro-6,7-dimethoxycinnoline). Source: ResearchGate / Journal of Organic Chemistry. URL:[Link]

  • 6,7-DIMETHOXY-4-(METHYLTHIO)CINNOLINE - Inxight Drugs (Chemical identifiers and structural validation for CAS 6937-71-9). Source: National Center for Advancing Translational Sciences (NCATS). URL:[Link]

Sources

Safety & Regulatory Compliance

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